Product packaging for Dehydrodihydroionol(Cat. No.:CAS No. 57069-86-0)

Dehydrodihydroionol

Cat. No.: B15349628
CAS No.: 57069-86-0
M. Wt: 194.31 g/mol
InChI Key: WPGXAVCJKGSOBD-UHFFFAOYSA-N
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Description

7,8-Dehydro-3,4-dihydro-beta-ionol is a sesquiterpenoid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O B15349628 Dehydrodihydroionol CAS No. 57069-86-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57069-86-0

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)butan-2-ol

InChI

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-6,11,14H,7-9H2,1-4H3

InChI Key

WPGXAVCJKGSOBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC=C1)(C)C)CCC(C)O

boiling_point

80.00 °C. @ 1.00 mm Hg

density

0.918-0.926

solubility

soluble in alcohol and most fixed oils;  insoluble in water

Origin of Product

United States

Foundational & Exploratory

Dehydrodihydroionol: A Technical Overview of a Synthetic Flavor Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrodihydroionol is a synthetic chemical compound utilized in the flavor and fragrance industry. Despite extensive database searches, there is currently no scientific literature to support the natural occurrence of this compound in any plant, fungal, marine, or other biological source. This technical guide provides a summary of its known chemical and physical properties and clarifies its status as a synthetic molecule. Given the absence of natural sources, this document also presents a generalized workflow for the discovery and characterization of novel natural products, a methodology of significant interest to researchers in the field.

Introduction

This compound, also known by its IUPAC name 4-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2-butanol, is a flavoring agent.[1][2] Its chemical structure and properties have been characterized, and it is available commercially for research and industrial applications. This document aims to provide a concise technical overview of this compound for a scientific audience. It is important to note at the outset that this compound is of synthetic origin, and no natural sources have been identified to date.

Chemical and Physical Properties

The known properties of this compound are summarized in the table below, based on data from publicly available chemical databases.

PropertyValueSource
Molecular Formula C13H22OPubChem
Molecular Weight 194.31 g/mol PubChem
CAS Number 57069-86-0The Good Scents Company
Appearance Colorless to pale yellow clear liquid (estimated)The Good Scents Company
Boiling Point 279.00 to 280.00 °C @ 760.00 mm HgThe Good Scents Company
Flash Point 220.00 °F. TCC ( 104.44 °C. )The Good Scents Company
Specific Gravity 0.91800 to 0.92600 @ 25.00 °CThe Good Scents Company
Refractive Index 1.48900 to 1.49600 @ 20.00 °CThe Good Scents Company
Solubility Soluble in alcohol; Insoluble in waterThe Good Scents Company

Natural Occurrence: A Lack of Evidence

A thorough review of scientific literature and chemical databases reveals no evidence of this compound as a naturally occurring compound. Searches for its presence in plants, fungi, and marine organisms, as well as for any biosynthetic pathways, have not yielded any positive results. Therefore, it is concluded that this compound is a synthetic molecule.

A Generalized Workflow for Natural Product Discovery

While this compound itself is not a natural product, the quest to identify novel bioactive compounds from nature is a cornerstone of drug discovery and development. The following diagram illustrates a generalized workflow for the identification and characterization of natural products from a biological source. This serves as a methodological guide for researchers in the field.

Natural_Product_Discovery_Workflow cluster_0 Phase 1: Collection and Preparation cluster_1 Phase 2: Extraction and Fractionation cluster_2 Phase 3: Isolation and Identification cluster_3 Phase 4: Bioactivity and Development A Biological Material Collection (e.g., Plant, Fungus, Marine Organism) B Drying and Grinding A->B C Solvent Extraction B->C D Crude Extract C->D E Chromatographic Fractionation D->E F Bioassay-Guided Isolation E->F G Pure Compound F->G H Spectroscopic Analysis (NMR, MS, etc.) G->H I Structure Elucidation H->I J Biological Activity Testing I->J K Lead Compound Identification J->K L Preclinical and Clinical Development K->L

A generalized workflow for natural product discovery.

Experimental Protocols

Due to the synthetic nature of this compound, there are no established protocols for its isolation from natural sources. The synthesis of this compound would follow standard organic chemistry methodologies, which are not the focus of this guide on its natural occurrence. Researchers interested in its synthesis should consult relevant chemical synthesis literature and patents.

Conclusion

This compound is a synthetic flavoring agent with well-defined chemical and physical properties. There is no scientific evidence to suggest that it occurs naturally. For researchers in the field of natural product chemistry and drug development, the focus remains on the discovery and characterization of novel compounds from biological sources, for which a generalized workflow has been provided. Future research could potentially explore the synthesis of this compound derivatives for various applications.

References

The Biosynthetic Pathway of Dehydrodihydroionol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrodihydroionol, a C13-apocarotenoid, is a volatile organic compound found in various plants, contributing to their characteristic aroma and playing a role in plant signaling and defense. Understanding its biosynthetic pathway is crucial for potential applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant intermediates. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visual representations of the pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Apocarotenoids are a diverse group of compounds derived from the oxidative cleavage of carotenoids.[1][2][3] These molecules are of significant interest due to their varied biological activities, including roles as hormones, pigments, and aroma compounds.[2] this compound belongs to the C13 group of apocarotenoids, also known as norisoprenoids, which are responsible for the characteristic scents of many flowers and fruits.[3] Its biosynthesis originates from the ubiquitous plant pigment, β-carotene. The pathway involves a series of enzymatic reactions, including oxidative cleavage, reduction, and dehydrogenation, to yield the final product. This guide will dissect each of these steps, providing the available technical details for their study.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with a C40 carotenoid precursor and proceeds through several C13 intermediates. The currently understood pathway is outlined below.

Step 1: Oxidative Cleavage of β-Carotene

The initial and rate-limiting step in the biosynthesis of C13-apocarotenoids is the oxidative cleavage of β-carotene.[2]

  • Precursor: β-Carotene

  • Enzyme: Carotenoid Cleavage Dioxygenase 1 (CCD1)[2]

  • Product: β-Ionone[2]

This reaction is catalyzed by Carotenoid Cleavage Dioxygenase 1 (CCD1), a non-heme iron-dependent enzyme.[4] CCD1 cleaves the 9,10 and 9',10' double bonds of the β-carotene molecule to yield one molecule of β-ionone and other products.[2]

Step 2: Reduction of β-Ionone to Dihydro-β-ionone

The resulting β-ionone undergoes a reduction of the carbon-carbon double bond in its side chain to form dihydro-β-ionone.

  • Precursor: β-Ionone

  • Enzyme: Enoate Reductase or Short-Chain Dehydrogenase/Reductase (SDR)[5][6]

  • Product: Dihydro-β-ionone[6]

This enzymatic reduction has been observed in various plants, including Nicotiana tabacum.[5] The enzymes responsible belong to the enone reductase or short-chain dehydrogenase/reductase families, which utilize NAD(P)H as a cofactor.

Step 3: Reduction of Dihydro-β-ionone to Dihydro-β-ionol

The carbonyl group of dihydro-β-ionone is then reduced to a hydroxyl group, forming dihydro-β-ionol.

  • Precursor: Dihydro-β-ionone

  • Enzyme: Short-Chain Dehydrogenase/Reductase (SDR) or similar alcohol dehydrogenase.

  • Product: Dihydro-β-ionol

This step is catalyzed by a dehydrogenase/reductase, which likely uses NAD(P)H as a reductant.

Step 4: Dehydrogenation of Dihydro-β-ionol to form this compound

The final step is the introduction of a second double bond into the cyclohexene ring of dihydro-β-ionol to form the conjugated diene system characteristic of this compound (4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)butan-2-ol).[7]

  • Precursor: Dihydro-β-ionol

  • Enzyme: A putative dehydrogenase.

  • Product: this compound

The specific enzyme responsible for this dehydrogenation step in plants has not yet been definitively identified. It is hypothesized to be a dehydrogenase that can act on the saturated ring of a dihydro-ionol derivative.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on the production of its precursor, β-ionone, in engineered microorganisms provide some insights into the potential yields.

OrganismProductTiterReference
Saccharomyces cerevisiaeβ-Ionone0.22 mg/L[8]
Saccharomyces cerevisiaeβ-Ionone1.5 mg/L[8]
Saccharomyces cerevisiaeβ-Ionone5 mg/L[8]
Yarrowia lipolyticaβ-Ionone1.0 g/L
E. coli (in vitro)Dihydro-β-ionone13.34 mg/L[6]
Novosphingobium aromaticivorans & Artemisia annua enzymes (in vitro)Dihydro-β-ionone173.11 mg/L[5]

Experimental Protocols

In Vitro Carotenoid Cleavage Dioxygenase (CCD1) Assay

This protocol describes the in vitro assay to determine the activity of CCD1.

Materials:

  • Purified recombinant CCD1 enzyme

  • β-carotene substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 1 mM dithiothreitol)

  • Detergent (e.g., 0.05% (v/v) Triton X-100)

  • Organic solvent for extraction (e.g., ethyl acetate or a mixture of hexane and diethyl ether)

  • GC-MS or HPLC for product analysis

Procedure:

  • Prepare a stock solution of β-carotene in an appropriate organic solvent (e.g., acetone).

  • In a reaction tube, add the assay buffer and detergent.

  • Add the β-carotene stock solution to the reaction tube. The organic solvent should be evaporated under a stream of nitrogen to leave a thin film of the substrate. The substrate is then resuspended in the buffer by sonication or vortexing.

  • Initiate the reaction by adding the purified CCD1 enzyme.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific period (e.g., 1-2 hours).

  • Stop the reaction by adding an organic solvent to extract the products.

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Collect the organic phase and dry it under a stream of nitrogen.

  • Resuspend the dried extract in a suitable solvent for analysis by GC-MS or HPLC to identify and quantify the β-ionone produced.

Analysis of Apocarotenoids by GC-MS

This protocol outlines the general steps for analyzing volatile apocarotenoids like ionones and their derivatives.

Materials:

  • Plant tissue sample

  • Liquid nitrogen

  • Extraction solvent (e.g., hexane or dichloromethane)

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., DB-5ms)

  • Internal standard (e.g., α-ionone or a deuterated analog)

Procedure:

  • Freeze the plant tissue in liquid nitrogen and grind it to a fine powder.

  • Extract the powdered tissue with the chosen organic solvent, including an internal standard.

  • Filter the extract and dry it over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume under a gentle stream of nitrogen.

  • Inject an aliquot of the concentrated extract into the GC-MS.

  • The GC oven temperature program should be optimized to separate the compounds of interest. A typical program might start at a low temperature (e.g., 40°C), ramp up to a high temperature (e.g., 250°C), and hold for a period.

  • The mass spectrometer should be operated in electron ionization (EI) mode, and mass spectra should be acquired over a suitable mass range (e.g., m/z 40-400).

  • Identify the compounds by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries.

  • Quantify the compounds by comparing the peak area of the analyte to that of the internal standard.

Visualizations

Biosynthetic Pathway of this compound

Biosynthetic_Pathway cluster_carotenoid C40 Carotenoid cluster_apocarotenoid C13 Apocarotenoids Beta_Carotene β-Carotene Beta_Ionone β-Ionone Beta_Carotene->Beta_Ionone CCD1 Dihydro_Beta_Ionone Dihydro-β-ionone Beta_Ionone->Dihydro_Beta_Ionone Enoate Reductase / SDR Dihydro_Beta_Ionol Dihydro-β-ionol Dihydro_Beta_Ionone->Dihydro_Beta_Ionol SDR / Dehydrogenase This compound This compound Dihydro_Beta_Ionol->this compound Putative Dehydrogenase

Caption: Biosynthetic pathway of this compound from β-carotene.

Experimental Workflow for In Vitro CCD1 Assay

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate_Prep Prepare β-carotene substrate in assay buffer with detergent Incubation Incubate substrate and enzyme at optimal temperature Substrate_Prep->Incubation Enzyme_Prep Purify recombinant CCD1 enzyme Enzyme_Prep->Incubation Extraction Extract products with organic solvent Incubation->Extraction Concentration Dry and concentrate the extract Extraction->Concentration Analysis Analyze by GC-MS or HPLC Concentration->Analysis

Caption: Workflow for the in vitro assay of Carotenoid Cleavage Dioxygenase 1 (CCD1).

References

Dehydrodihydroionol: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrodihydroionol, a sesquiterpenoid of interest in flavor and fragrance chemistry, presents a unique structural framework characterized by a trimethylcyclohexadiene ring linked to a butanol side chain. Its chemical architecture gives rise to multiple stereoisomers, making a thorough understanding of its stereochemistry crucial for applications in various scientific domains. This technical guide provides a comprehensive overview of the chemical structure, stereochemical properties, and analytical methodologies pertinent to this compound. While specific biological signaling pathways for this compound are not extensively documented, this guide also explores a relevant pathway associated with a closely related ionone derivative to provide a contextual biological framework.

Chemical Structure

This compound is systematically named 4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)butan-2-ol . Its molecular formula is C₁₃H₂₂O. The structure consists of two main moieties: a substituted cyclohexadiene ring and a four-carbon alcohol side chain.

Key Structural Features:

  • Cyclohexadiene Ring: A six-membered ring containing two conjugated double bonds, substituted with three methyl groups. Two of these methyl groups are geminally attached at the C6 position, and one is at the C2 position.

  • Butanol Side Chain: A four-carbon chain with a hydroxyl group at the C2 position, attached to the C1 position of the cyclohexadiene ring.

Stereochemistry

The presence of asymmetric carbon atoms in the this compound molecule results in the existence of multiple stereoisomers. The term "(+/-)-DEHYDRODIHYDROIONOL" found in chemical databases indicates that it is commonly available as a racemic mixture, a 1:1 mixture of enantiomers.

Chiral Centers

This compound possesses two chiral centers:

  • C1 of the cyclohexadiene ring: This carbon is bonded to four different groups: the butan-2-ol side chain, the C2 of the ring (part of a double bond), the C6 of the ring, and a hydrogen atom.

  • C2 of the butan-2-ol side chain: This carbon is bonded to a hydroxyl group, a methyl group, a hydrogen atom, and the ethyl-cyclohexadienyl group.

The presence of two chiral centers means that there can be a total of 2² = 4 possible stereoisomers, which exist as two pairs of enantiomers.

Due to a lack of specific literature detailing the experimentally determined absolute configurations of all possible stereoisomers of this compound, the assignment of R/S notation for each stereocenter in naturally occurring or synthetically produced samples remains an area for further investigation.

Quantitative Data

PropertyValue
Molecular Weight194.32 g/mol
IUPAC Name4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)butan-2-ol
CAS Number57069-86-0
AppearanceColorless to pale yellow liquid
Boiling Point279-280 °C at 760 mmHg
Density0.925 g/cm³
SolubilitySoluble in ethanol

Experimental Protocols

The determination of the absolute stereochemistry of chiral molecules like this compound relies on a combination of synthetic, chromatographic, and spectroscopic techniques. While specific protocols for this molecule are not detailed in readily accessible literature, the following represents a generalized workflow for the stereochemical analysis of a terpenoid.

General Experimental Workflow for Stereochemical Analysis

G cluster_synthesis Synthesis & Isolation cluster_separation Separation of Stereoisomers cluster_analysis Stereochemical Analysis cluster_determination Absolute Configuration Determination racemic_synthesis Racemic Synthesis chiral_hplc Chiral HPLC racemic_synthesis->chiral_hplc chiral_synthesis Asymmetric Synthesis nmr NMR Spectroscopy (e.g., with chiral shift reagents) chiral_synthesis->nmr cd Circular Dichroism (CD) Spectroscopy chiral_synthesis->cd isolation Isolation from Natural Source isolation->chiral_hplc chiral_hplc->nmr chiral_hplc->cd absolute_config Assignment of R/S Configuration nmr->absolute_config cd->absolute_config xray X-ray Crystallography (of a suitable derivative) xray->absolute_config

Caption: A generalized workflow for the stereochemical analysis of a chiral terpenoid.

Synthesis or Isolation
  • Racemic Synthesis: Chemical synthesis of this compound without the use of chiral catalysts or reagents will typically yield a racemic mixture of all possible stereoisomers.

  • Asymmetric Synthesis: Enantioselective synthesis can be employed to produce specific stereoisomers. This often involves the use of chiral catalysts, reagents, or starting materials.

  • Isolation from Natural Sources: this compound can be isolated from natural products. The stereochemistry of the isolated compound will depend on the biosynthetic pathways of the source organism.

Separation of Stereoisomers
  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers and diastereomers. A stationary phase containing a chiral selector is used to differentially retain the stereoisomers, allowing for their separation and quantification.

Spectroscopic and Crystallographic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the constitutional structure. To determine the absolute configuration, chiral shift reagents can be used to induce chemical shift differences between enantiomers. Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the relative stereochemistry.

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer and can be compared to theoretical calculations to determine the absolute configuration.

  • X-ray Crystallography: If a single crystal of a pure stereoisomer or a suitable crystalline derivative can be obtained, X-ray crystallography provides an unambiguous determination of the absolute configuration.

Biological Context: A Related Signaling Pathway

While specific signaling pathways for this compound are not well-defined in the literature, the structurally related ionone derivatives are known to be involved in various biological processes, including the regulation of gene expression through pathways such as the vitamin D receptor (VDR) signaling pathway. The following diagram illustrates a simplified representation of the VDR signaling pathway, which can be a potential area of investigation for this compound and its analogues.

G cluster_cytoplasm cluster_nucleus ligand Vitamin D3 (or other lipophilic ligand) vdr Vitamin D Receptor (VDR) ligand->vdr Binding rxr Retinoid X Receptor (RXR) vdr->rxr Heterodimerization vdre Vitamin D Response Element (VDRE) on DNA rxr->vdre Binding to DNA nucleus Nucleus transcription Modulation of Gene Transcription vdre->transcription Activation/Repression

Caption: Simplified Vitamin D Receptor (VDR) signaling pathway.

This pathway illustrates how a lipophilic ligand, like vitamin D3, can enter a cell, bind to its intracellular receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs), thereby modulating the transcription of target genes. Given the structural similarities of some terpenoids to steroid hormones, exploring the interaction of this compound stereoisomers with nuclear receptors like VDR could be a valuable avenue for future research.

Conclusion

This compound is a chiral sesquiterpenoid with a complex stereochemistry arising from two stereocenters. A comprehensive understanding and characterization of its individual stereoisomers are essential for elucidating its structure-activity relationships in various applications. While detailed experimental data on its stereoisomers are currently limited in publicly accessible literature, established analytical techniques such as chiral chromatography and various spectroscopic methods provide a clear path for future research in this area. Furthermore, exploring the biological activities of this compound in the context of known signaling pathways for structurally related compounds may unveil novel therapeutic or biotechnological applications.

Spectroscopic Profile of Dehydrodihydroionol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dehydrodihydroionol, a significant flavor and fragrance compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification and characterization in various research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data

A specific ¹H NMR spectrum for this compound was not available in the searched resources. The following table presents predicted ¹H NMR chemical shifts. These values are calculated based on the chemical structure and should be used as a reference for experimental verification.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
H on C=C (vinyl)5.5 - 6.0Multiplet2H
H on C-O3.5 - 4.0Multiplet1H
H on C adjacent to C=C2.0 - 2.5Multiplet2H
H on CH₂1.4 - 1.8Multiplet4H
H on CH₃ (vinyl)1.6 - 1.8Singlet3H
H on CH₃ (gem-dimethyl)0.9 - 1.1Singlet6H
H on CH₃ (secondary)1.1 - 1.3Doublet3H
OHVariableSinglet (broad)1H
¹³C NMR Data

Quantitative ¹³C NMR data for this compound was not found in the available search results. The table below outlines the expected chemical shift ranges for the carbon atoms in the molecule based on its structure.

Carbon Expected Chemical Shift (ppm)
C=C (vinyl)120 - 140
C-O60 - 70
C (quaternary, gem-dimethyl)30 - 40
CH₂20 - 40
CH₃ (vinyl)15 - 25
CH₃ (gem-dimethyl)25 - 35
CH₃ (secondary)20 - 30

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The table below lists the characteristic IR absorption bands expected for this compound.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H (alcohol)3200 - 3600Strong, Broad
C-H (sp³ hybridized)2850 - 3000Strong
C=C (alkene)1640 - 1680Medium
C-O (alcohol)1050 - 1260Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The expected key mass-to-charge ratio (m/z) peaks for this compound are presented below.

m/z Interpretation
194[M]⁺ (Molecular Ion)
179[M - CH₃]⁺
176[M - H₂O]⁺
121Fragmentation of the cyclohexadiene ring

Experimental Protocols

Detailed experimental protocols for the acquisition of the above spectroscopic data were not explicitly available in the searched literature. However, a general workflow for obtaining such data is described below.

General Spectroscopic Analysis Workflow

An In-depth Technical Guide to the Physical and Chemical Properties of Dehydrodihydroionol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physical and Chemical Properties

The known physical and chemical properties of Dehydrodihydroionol are summarized in the table below. These properties are crucial for predicting its behavior in various solvents and under different physical conditions, which is vital for its handling, formulation, and analysis.

PropertyValue
IUPAC Name 4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)butan-2-ol
CAS Number 57069-86-0
Molecular Formula C13H22O
Molecular Weight 194.31 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 80 °C @ 1.00 mm Hg
Density 0.918 - 0.926 g/cm³
Refractive Index 1.489 - 1.496
Solubility Soluble in alcohol and most fixed oils; insoluble in water.[1]
Kovats Retention Index Semi-standard non-polar: 1430, 1467; Standard polar: 2017

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physical and chemical properties of a liquid organic compound like this compound.

Boiling Point Determination (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination using a Thiele tube is a common and effective method.[2][3]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or hot plate)

  • Mineral oil

Procedure:

  • A small amount of the liquid sample (a few drops) is placed into the small test tube.

  • A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing mineral oil, ensuring the rubber band or attachment is above the oil level.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady and rapid stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

  • The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Solubility Assessment

The solubility of a compound in various solvents provides insights into its polarity and potential intermolecular interactions.[4] A systematic approach is often employed, starting with common laboratory solvents.

Apparatus:

  • Small test tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Place a small, measured amount of the sample (e.g., 20-30 mg or 1-2 drops) into a series of small test tubes.

  • To each tube, add a small volume (e.g., 0.5 mL) of a different solvent (e.g., water, ethanol, diethyl ether, hexane).

  • The tubes are agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

  • The mixture is then allowed to stand and is visually inspected for the presence of a single, clear phase (soluble) or the presence of undissolved material or two distinct phases (insoluble or partially soluble).

  • Observations are recorded for each solvent. For compounds that are oily liquids like this compound, miscibility is often the observed outcome in non-polar organic solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For an oily liquid like this compound, proper sample preparation is key to obtaining high-resolution spectra.[5][6][7]

Apparatus:

  • NMR spectrometer

  • NMR tubes (clean and dry)

  • Deuterated solvent (e.g., CDCl3)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Pipettes

Procedure for ¹H and ¹³C NMR:

  • A small amount of the pure, dry sample (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl3) in a small vial.

  • A small amount of an internal standard, such as TMS (0 ppm), is added to the solution to provide a reference point for the chemical shifts.

  • The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • The NMR tube is capped and carefully placed in the NMR spectrometer's sample holder.

  • The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.

  • The ¹H and/or ¹³C NMR spectra are acquired. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed to determine the chemical shifts, coupling constants, and integration of the signals, which provides detailed structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound, providing both separation and structural identification.[8]

Apparatus:

  • Gas chromatograph coupled to a mass spectrometer

  • GC column (appropriate for terpenoid analysis, e.g., a non-polar or medium-polarity column)

  • Injector system

  • Helium gas (carrier gas)

  • Syringe for sample injection

Procedure:

  • A dilute solution of the sample is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

  • The GC-MS instrument is set up with appropriate parameters, including injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings (e.g., ionization energy, mass range).

  • A small volume of the sample solution (typically 1 µL) is injected into the GC.

  • The sample is vaporized in the hot injector and carried by the helium gas onto the GC column.

  • The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column as they pass through the temperature-programmed oven.

  • As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact).

  • The resulting ions are separated by their mass-to-charge ratio, and a mass spectrum is generated for each component.

  • The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify the compound, often by comparison to spectral libraries.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a liquid sample, the Attenuated Total Reflectance (ATR) technique is often convenient.[9][10][11][12][13]

Apparatus:

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • A background spectrum of the clean, empty ATR crystal is collected.

  • A small drop of the liquid sample is placed directly onto the ATR crystal, ensuring complete coverage.

  • The FTIR spectrum of the sample is then recorded. The instrument measures the absorption of infrared radiation at different wavelengths.

  • The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

  • The characteristic absorption bands in the spectrum are analyzed to identify the functional groups present in the molecule (e.g., O-H stretch for an alcohol, C=C stretch for an alkene).

Mandatory Visualizations

General Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a novel or uncharacterized compound.

G cluster_0 Initial Analysis cluster_1 Physical Property Determination cluster_2 Structural Elucidation cluster_3 Final Characterization & Reporting start Compound of Interest (e.g., this compound) purification Purification (e.g., Distillation, Chromatography) start->purification prelim_analysis Preliminary Analysis (Appearance, Odor) purification->prelim_analysis boiling_point Boiling Point Determination prelim_analysis->boiling_point density Density Measurement boiling_point->density refractive_index Refractive Index Measurement density->refractive_index solubility Solubility Assessment refractive_index->solubility nmr NMR Spectroscopy (1H, 13C, 2D) solubility->nmr ms Mass Spectrometry (GC-MS, HRMS) nmr->ms ir FTIR Spectroscopy ms->ir data_analysis Data Analysis & Structure Confirmation ir->data_analysis report Technical Guide/ Whitepaper Generation data_analysis->report

Caption: A generalized workflow for the characterization of a chemical compound.

Conclusion

This technical guide has provided a comprehensive overview of the known physical and chemical properties of this compound, along with detailed, albeit general, experimental protocols for their determination. The presented workflow for compound characterization offers a systematic approach for researchers. While a lack of publicly available spectral data for this compound currently limits a more in-depth analysis, the information and methodologies outlined herein provide a solid foundation for any future research or application involving this compound. Further investigation to obtain and publish detailed spectral data is highly encouraged to enrich the scientific understanding of this and other related sesquiterpenoids.

References

An In-depth Technical Guide to 4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)butan-2-ol and Related Norisoprenoids

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols related to the norisoprenoid alcohol 4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)butan-2-ol. Initial research indicates a scarcity of specific data for this exact chemical structure. Consequently, this guide expands its scope to include closely related and extensively studied analogues, namely Dihydro-β-ionol, β-Ionone, and β-Damascenone. These compounds share a similar structural framework and are of significant interest in various scientific and industrial fields, including flavor and fragrance chemistry, as well as potential therapeutic applications.

Chemical Identity and Properties

The compound 4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)butan-2-ol belongs to the class of C13-norisoprenoids, which are derived from the degradation of carotenoids. While specific data for this molecule is limited, its structural analogues have been well-characterized. The primary difference between the requested compound and the more commonly cited Dihydro-β-ionol lies in the degree of unsaturation within the cyclohexyl ring. The former contains a cyclohexadiene ring, while the latter possesses a cyclohexene ring.

Below is a summary of the key chemical and physical properties for these related compounds.

PropertyDihydro-β-ionolβ-Iononeβ-Damasconeβ-Damascenone
IUPAC Name 4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol[1]4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one(E)-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-2-en-1-one(E)-1-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-2-en-1-one[2]
CAS Number 3293-47-8[1]14901-07-635044-68-9[3]23726-93-4[4]
Molecular Formula C13H24O[1]C13H20OC13H20OC13H18O[2]
Molar Mass 196.33 g/mol [1]192.30 g/mol 192.30 g/mol [3]190.28 g/mol [2]
Appearance White solidColorless to light yellow liquidColorless to pale yellow liquidColorless to light yellow liquid
Boiling Point 234 °C @ 760 mmHg[1]126-128 °C @ 12 mmHg-275.6 °C @ 760 mmHg[4]
Melting Point 38-40 °C[1]---
Density -0.934 g/cm³0.925-0.932 g/cm³ @ 25°C[3]0.926 g/cm³[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of these compounds. While a comprehensive dataset for all analogues is beyond the scope of this guide, representative 1H NMR data for β-Damascone is provided below.

¹H NMR Spectral Data for β-Damascone [5]

AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
A6.710dJ(A,B) = 15.7
B6.156dJ(A,B) = 15.7
C1.97s-
D1.916dJ(A,D) = 6.7, J(B,D) = 1.5
E1.90 to 1.33m-
F1.511s-
G1.023s-

Biological Activity and Potential Therapeutic Applications

The biological activities of these norisoprenoids are of growing interest to the scientific community. Initially recognized for their potent olfactory properties, recent studies have unveiled potential applications in chemoprevention and anti-inflammatory therapies.

3.1. Fragrance and Flavor Applications

Dihydro-β-ionol is utilized as a fragrance ingredient, often described as having a woody, floral, and amber scent.[6] Similarly, β-damascone and β-damascenone are key components in the fragrance industry, prized for their complex rose, fruity, and tobacco notes.[7]

3.2. Chemopreventive and Anti-inflammatory Effects

Research has indicated that β-ionone and its derivatives may possess cancer chemopreventive properties.[8] These compounds have been shown to suppress the activity of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a rate-limiting enzyme in the mevalonate pathway, which is often dysregulated in cancer cells.[8]

Furthermore, damascone-related compounds have been identified as potent inducers of the Nrf2-mediated phase 2 response.[9] The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Activation of this pathway leads to the expression of a suite of cytoprotective genes. Damascone derivatives have also demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide synthase activity, indicating anti-inflammatory potential.[9]

Signaling Pathway

The induction of the Nrf2-mediated antioxidant response by damascone derivatives represents a significant biological activity with therapeutic potential. The simplified signaling pathway is illustrated below.

Nrf2_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Damascone Damascone Keap1 Keap1 Damascone->Keap1 inactivates Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free dissociation Ub Ubiquitin Nrf2_Keap1->Ub ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Proteasome Proteasome Ub->Proteasome degradation ARE Antioxidant Response Element Nrf2_nuc->ARE binds to Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression activates

Caption: Nrf2-mediated antioxidant response pathway activated by damascone derivatives.

Experimental Protocols

Detailed experimental procedures are essential for the replication and advancement of scientific findings. Below are outlines of key experimental protocols related to the synthesis of these compounds.

5.1. Synthesis of Dihydro-β-ionol by Birch Reduction of β-Ionone [10]

This method allows for the selective reduction of the double bond in the butenone side chain of β-ionone.

  • Materials: β-ionone, liquid ammonia, sodium metal, a hydrogen donor (e.g., ammonium chloride), and a suitable solvent (e.g., ether, water).

  • Procedure:

    • Dissolve β-ionone and the hydrogen donor in the solvent system.

    • Cool the mixture to approximately -33°C.

    • Slowly add liquid ammonia to the reaction vessel.

    • Gradually introduce small pieces of sodium metal with vigorous stirring.

    • Monitor the reaction progress by a persistent blue color, indicating an excess of solvated electrons.

    • Quench the reaction by the addition of a proton source (e.g., ethanol or ammonium chloride).

    • Perform an aqueous workup to isolate the crude product.

    • Purify the Dihydro-β-ionol by distillation or column chromatography.

5.2. Synthesis of β-Damascenone [11]

A multi-step synthesis starting from 1,3-pentadiene.

  • Step 1: Diels-Alder Reaction

    • React 1,3-pentadiene with 4-methyl-3-penten-2-one in the presence of a Lewis acid catalyst (e.g., AlCl₃) to generate 1-(2,6,6,-trimethyl cyclohexyl-3-enyl)-butanone.

  • Step 2: Isomerization

    • Perform an olefin isomerization of the product from Step 1 using a solid superacid catalyst to yield 1-(2,6,6,-trimethyl cyclohexyl-1-enyl)-butanone.

  • Step 3: Condensation and Dehydration

    • Conduct a hydroxyaldehyde condensation reaction with acetaldehyde, followed by dehydration, to produce the final product, β-damascenone.

Safety and Toxicology

A summary of the available safety and toxicological data is presented below. It is imperative to consult the full Safety Data Sheet (SDS) before handling these chemicals.

CompoundAcute Oral Toxicity (LD50, rat)Skin IrritationEye IrritationAquatic Toxicity
Dihydro-β-ionol No data availableIrritating to skin[6]Irritating to eyes[6]Toxic to aquatic life with long-lasting effects[12]
β-Damascone >2000 mg/kg bwMay cause skin sensitization[3]May cause transient discomfortToxic to aquatic life with long-lasting effects[13]
β-Damascenone >2000 mg/kg bw[14]Causes skin irritation; may cause an allergic skin reaction[13]May cause temporary irritation[13]Toxic to aquatic life[13]

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or under a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from sources of ignition.[15]

This guide provides a foundational understanding of 4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)butan-2-ol and its structurally related analogues. The information presented herein is intended to support further research and development in the fields of chemistry, pharmacology, and material science.

References

Dehydrodihydroionol and its Nexus with Ionone Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ionones, a class of C13-norisoprenoid compounds derived from the enzymatic cleavage of carotenoids, are significant contributors to the aroma of many flowers and fruits and possess a range of biological activities. Their metabolism in various organisms leads to a diverse array of derivatives with potential applications in the pharmaceutical and fragrance industries. This technical guide provides an in-depth exploration of dehydrodihydroionol and its relationship to the broader metabolic pathways of ionones. It consolidates current knowledge on the biosynthesis of ionones, their subsequent enzymatic modifications, and the analytical methodologies used for their study. Furthermore, this guide details the known biological activities of ionone derivatives and their interactions with key cellular signaling pathways, offering insights for future research and drug development endeavors.

Introduction

The metabolism of carotenoids gives rise to a variety of apocarotenoids, including the C13-norisoprenoid ionones. These volatile compounds are not only crucial for the organoleptic properties of many plants but also serve as signaling molecules and precursors to other biologically active compounds. The enzymatic conversion of ionones leads to a cascade of metabolic products, including hydroxylated, reduced, and dehydrated forms. Among these is this compound, a lesser-studied derivative with a chemical structure suggesting a complex metabolic origin from an ionone precursor. Understanding the formation and biological significance of this compound requires a comprehensive understanding of the entire ionone metabolic network.

The Ionone Metabolic Pathway

The journey from carotenoids to this compound involves a series of enzymatic steps, beginning with the oxidative cleavage of carotenoids and followed by modifications of the resulting ionone structure.

Biosynthesis of Ionones from Carotenoids

The initial and rate-limiting step in ionone biosynthesis is the enzymatic cleavage of carotenoids, such as β-carotene, by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). Specifically, CCD1 is known to cleave β-carotene at the 9,10 and 9',10' positions to yield two molecules of β-ionone and a C14 dialdehyde.

Metabolism of β-Ionone

Once formed, β-ionone can undergo various enzymatic modifications, including reduction and hydroxylation. A key metabolic route is the reduction of the α,β-unsaturated ketone in the side chain of β-ionone to form dihydro-β-ionone. This reaction is catalyzed by enoate reductases. Further metabolism can occur on both the ring and the side chain.

Studies in rabbits have shown that orally administered β-ionone is metabolized into several compounds that are excreted in the urine. These metabolites include 3-oxo-β-ionone, 3-oxo-β-ionol, dihydro-3-oxo-β-ionol, and 3-hydroxy-β-ionol[1][2]. The presence of "dihydro" metabolites underscores the importance of double bond reduction in ionone metabolism.

Postulated Formation of this compound

The precise metabolic pathway leading to this compound (4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)butan-2-ol) has not been fully elucidated. However, based on its structure, a plausible pathway can be postulated. The formation of dihydro-β-ionone is a critical first step. Subsequent enzymatic reactions, likely involving hydroxylases and dehydratases, could then lead to the formation of this compound. The "dehydro" prefix in conjunction with "dihydro" suggests the introduction of a new double bond in the cyclohexene ring, forming a cyclohexadiene structure, while the butanone side chain is reduced to a butanol.

Quantitative Data

The following tables summarize key quantitative data related to ionone metabolism and the properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)butan-2-olPubChem
Molecular FormulaC13H22OPubChem
Molecular Weight194.31 g/mol PubChem
Boiling Point80.0 °C @ 1.00 mm HgThe Good Scents Company
SolubilitySoluble in alcohol and most fixed oils; insoluble in waterJECFA
Density0.918-0.926 g/cm³JECFA
Refractive Index1.489-1.496JECFA

Table 2: Production of Dihydro-β-ionone in Engineered Microorganisms

OrganismEngineering StrategyTiterSource
E. coliReconstructed dihydro-β-ionone pathway8 mg/LPubMed
E. coli - S. cerevisiae cocultureWhole-cell catalysis for β-ionone to dihydro-β-ionone conversion27 mg/LPubMed

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound and ionone metabolism.

In Vitro Assay for Enoate Reductase Activity with β-Ionone

This protocol is adapted from a study on the bioconversion of β-ionone to dihydro-β-ionone[3].

Objective: To determine the enzymatic activity of a recombinant enoate reductase in converting β-ionone to dihydro-β-ionone.

Materials:

  • Recombinant enoate reductase (DBR1)

  • TRIS-HCl buffer (0.05 M, pH 6.5)

  • NADPH (1 mM)

  • Dithiothreitol (DTT) (2 mM)

  • β-ionone (1 mM)

  • Chloroform

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare the reaction mixture in a total volume of 500 µL containing 0.05 M TRIS-HCl (pH 6.5), 1 mM NADPH, 2 mM DTT, 1 mM β-ionone, and 300 µg of the crude recombinant enoate reductase protein.

  • Incubate the reaction mixture at 45 °C for 10 minutes.

  • Stop the reaction by adding 1 mL of chloroform. The chloroform also serves to extract the product.

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Analyze the organic (chloroform) phase by GC-FID to quantify the amount of dihydro-β-ionone produced.

Analysis:

  • Use a GC system equipped with a suitable capillary column (e.g., HP5).

  • Set the injector and detector temperatures to 250 °C.

  • Use helium as the carrier gas at a flow rate of 1 mL/min.

  • Employ a temperature program suitable for separating β-ionone and dihydro-β-ionone (e.g., start at 50 °C for 2 min, ramp to 120 °C at 10 °C/min, hold for 2 min, then ramp to 200 °C at 5 °C/min, and hold for 5 min)[3].

  • Quantify the product by comparing the peak area to a standard curve of dihydro-β-ionone.

Extraction and GC-MS Analysis of Ionone Metabolites from a Fermentation Broth

This protocol is a general guide based on methods for extracting and analyzing ionones from fermentation media[2][4].

Objective: To extract and identify ionone and its metabolites from a microbial fermentation broth.

Materials:

  • Fermentation broth

  • n-Hexane or other suitable organic solvent (e.g., chloroform)

  • Anhydrous sodium sulfate

  • Solid-phase extraction (SPE) column (e.g., Phenyl adsorbent)[5]

  • Tetrahydrofuran (THF)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Liquid-Liquid Extraction:

    • To the fermentation broth, add an equal volume of n-hexane.

    • Shake vigorously for 90 minutes at room temperature.

    • Separate the organic phase.

  • Solid-Phase Extraction (for aqueous phase):

    • Pass the aqueous supernatant through a pre-conditioned phenyl SPE column.

    • Wash the column to remove interfering compounds.

    • Elute the ionone metabolites with 10% (v/v) THF in n-hexane[5].

  • Sample Preparation for GC-MS:

    • Combine the organic extracts.

    • Dry the combined extract over anhydrous sodium sulfate.

    • Concentrate the sample under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Inject the sample into a GC-MS system equipped with a capillary column suitable for terpenoid analysis (e.g., HP-5ms).

    • Use a temperature program that allows for the separation of compounds with a range of volatilities.

    • Acquire mass spectra in electron impact (EI) mode.

    • Identify compounds by comparing their mass spectra and retention times with those of authentic standards or by searching mass spectral libraries (e.g., NIST).

Signaling Pathways and Biological Activity

Derivatives of ionones have been shown to possess a range of biological activities and can modulate cellular signaling pathways, making them interesting candidates for drug development.

Modulation of the HIF-1α/VEGF Signaling Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). It regulates the expression of numerous genes involved in angiogenesis, glucose metabolism, and cell survival. One of its critical target genes is Vascular Endothelial Growth Factor (VEGF), a potent stimulator of blood vessel formation. In cancer, the HIF-1α/VEGF pathway is often upregulated, promoting tumor growth and metastasis.

Some chiral ionone alkaloid derivatives have been shown to inhibit the HIF-1α/VEGF/VEGFR2 pathway, leading to anti-metastatic effects in breast cancer cells[6]. This suggests that other ionone metabolites, potentially including this compound, could have similar modulatory effects on this pathway. The PI3K/Akt/mTOR signaling pathway is a major upstream regulator of HIF-1α synthesis, and small molecules that inhibit this pathway can indirectly suppress HIF-1α activity[7].

Potential for Drug Development

The ability of ionone derivatives to modulate key signaling pathways involved in cancer progression highlights their potential as scaffolds for the development of new therapeutic agents. Further research is needed to screen this compound and other ionone metabolites for their effects on these and other signaling pathways. Their generally recognized as safe (GRAS) status for some ionones in the food industry provides a favorable starting point for toxicological evaluation[8].

Visualizations

Metabolic Pathways

Ionone_Metabolism Carotenoids β-Carotene b_Ionone β-Ionone Carotenoids->b_Ionone CCD1 DH_b_Ionone Dihydro-β-ionone b_Ionone->DH_b_Ionone Enoate Reductase Metabolites Further Metabolites (Hydroxylated, Oxidized) b_Ionone->Metabolites This compound This compound DH_b_Ionone->this compound Hydroxylases, Dehydratases (Postulated) Experimental_Workflow Start Start: Engineered Microorganism (e.g., S. cerevisiae expressing CCD1 and Enoate Reductase) Fermentation Fermentation in Bioreactor Start->Fermentation Extraction Extraction of Broth (Liquid-Liquid or Solid-Phase) Fermentation->Extraction Analysis GC-MS / LC-MS Analysis (Identification and Quantification) Extraction->Analysis Purification Purification of Target Metabolite (e.g., this compound) Extraction->Purification Bioassay Biological Activity and Signaling Pathway Assays Purification->Bioassay HIF1a_Signaling cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effects PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1a HIF-1α mTOR->HIF1a Promotes Synthesis HIF1 HIF-1 Complex HIF1a->HIF1 HIF1b HIF-1β HIF1b->HIF1 HRE Hypoxia Response Element (HRE) in DNA HIF1->HRE Binds to VEGF VEGF HRE->VEGF Upregulates Transcription Angiogenesis Angiogenesis VEGF->Angiogenesis Ionone_Derivative Ionone Derivative (e.g., this compound) Ionone_Derivative->HIF1a Potential Inhibition

References

The Unexplored Therapeutic Potential of Sesquiterpenoids: A Technical Guide to Dehydrodihydroionol and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Introduction

Sesquiterpenoids, a diverse class of C15 isoprenoids, are widely distributed throughout the plant kingdom and are recognized for their significant pharmacological potential. These compounds contribute to the aromatic and medicinal properties of many plants and have been a focal point of natural product research for decades. This technical guide delves into the biological activities of sesquiterpenoids, with a particular focus on the structural class represented by Dehydrodihydroionol. Due to the limited direct research on this compound, this paper will extrapolate its potential activities based on the well-documented biological effects of structurally related ionone and damascone derivatives, as well as the broader class of megastigmane sesquiterpenoids. This guide aims to provide a comprehensive resource for researchers and drug development professionals by presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Biological Activities of Related Sesquiterpenoids

While specific data on this compound remains scarce, the broader family of ionone-type and megastigmane sesquiterpenoids exhibits a range of promising biological activities, including anticancer, anti-inflammatory, and antioxidant effects.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of ionone derivatives and megastigmane sesquiterpenoids against various cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell proliferation, suggesting their potential as leads for novel anticancer agents. For instance, β-ionone has demonstrated anti-proliferative and apoptosis-inducing properties in both in vitro and in vivo models of various cancers[1]. Similarly, certain megastigmane sesquiterpenoids isolated from Cinnamomum wilsonii have exhibited significant cytotoxicity against human cancer cell lines[2][3]. The anticancer activity of these compounds is often attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

Inflammation is a critical factor in the pathogenesis of numerous chronic diseases. Several ionone and damascone derivatives have been reported to possess potent anti-inflammatory properties. For example, β-ionone has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells[2]. This inhibition is often mediated through the suppression of key inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways[2][4]. Damascone derivatives have also been identified as potent inhibitors of LPS-induced inducible nitric oxide synthase (iNOS) activity[5].

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Carotenoid-derived compounds, including many sesquiterpenoids, are known for their antioxidant capabilities[3][6]. The antioxidant activity of these compounds is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. For instance, derivatives of β-ionone have been synthesized and shown to possess significant free-radical-scavenging activity[7].

Quantitative Data on Biological Activities

To facilitate comparison and aid in the identification of promising lead compounds, the following tables summarize the quantitative data from various studies on the biological activities of ionone derivatives, damascone derivatives, and megastigmane sesquiterpenoids.

Table 1: Anticancer Activity of Selected Sesquiterpenoids and Related Compounds

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
β-Ionone derivative 11g MDA-MB-231 (Breast)Chemotaxis0.035 ± 0.004[8]
Megastigmane Sesquiterpenoid 13 SMMC-7721 (Liver)MTT2.5[2][3]
Megastigmane Sesquiterpenoid 13 A-549 (Lung)MTT~5[2][3]
Megastigmane Sesquiterpenoid 13 MCF-7 (Breast)MTT~12[2][3]
α-Santonin derivativeHL-60 (Leukemia)MTT0.36 - 14.5[9]
α-Santonin derivativeSF-295 (CNS)MTT0.36 - 14.5[9]
α-Santonin derivativeHCT-8 (Colon)MTT0.36 - 14.5[9]
α-Santonin derivativeMDA-MB-435 (Melanoma)MTT0.36 - 14.5[9]

Table 2: Anti-inflammatory Activity of Selected Sesquiterpenoids and Related Compounds

Compound/DerivativeExperimental ModelBiomarker/AssayIC50 (µM)Reference
3-Hydroxy-β-damasconeRaw 264.7 macrophagesiNOS Inhibition1.8 - 7.9[5]
β-DamasconeRaw 264.7 macrophagesiNOS Inhibition1.8 - 7.9[5]
β-IononeBV2 microglial cellsNO ProductionNot specified[2][4]
Kunawuronoside A-DRAW264.7 macrophagesNO ProductionDose-dependent inhibition[10]

Table 3: Antioxidant Activity of Selected Sesquiterpenoids and Related Compounds

Compound/DerivativeAssayIC50 (µM)Reference
β-Ionone thiazolylhydrazone 1k DPPH Radical Scavenging86.525[7]
β-Ionone thiazolylhydrazone 1m ABTS Radical Scavenging65.408[7]
Trolox (Positive Control)DPPH Radical Scavenging108.334[7]
Trolox (Positive Control)ABTS Radical Scavenging91.897[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[11]

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1][12]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability as follows: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Inhibition

The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO). This assay is commonly used to quantify NO production by cells in culture.

Materials:

  • RAW 264.7 murine macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.[13]

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (cells without LPS or compound), a positive control (cells with LPS but no compound), and a blank (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Solution A to each 50 µL of supernatant in a new 96-well plate.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B.

    • Incubate for another 5-10 minutes at room temperature, protected from light.[13][14]

  • Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[13]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] x 100. The IC50 value is the concentration of the compound that inhibits 50% of NO production.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to determine the antioxidant capacity of a compound. DPPH is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant, the DPPH radical is scavenged, and the absorbance decreases.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol or ethanol)[15][16]

  • Test compounds

  • A known antioxidant as a positive control (e.g., ascorbic acid, Trolox)

  • Methanol or ethanol

  • 96-well plates or cuvettes

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compounds and the positive control in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the sample solution with the DPPH solution. A typical ratio is 100 µL of sample to 100 µL of DPPH solution.[15] Prepare a control containing the solvent and the DPPH solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[15][16]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or a microplate reader.[15][17]

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.[15] The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_0 In Vitro Assays compound Sesquiterpenoid Compound (e.g., Ionone Derivative) mtt MTT Assay compound->mtt Treatment griess Griess Assay compound->griess Treatment dpph_assay DPPH Assay compound->dpph_assay Reaction cell_culture Cancer Cell Lines (e.g., MCF-7, A549) cell_culture->mtt Seeding macrophages Macrophage Cell Line (e.g., RAW 264.7) macrophages->griess Seeding & LPS Stimulation dpph DPPH Radical Solution dpph->dpph_assay ic50_cancer Anticancer Activity (IC50) mtt->ic50_cancer Determine IC50 ic50_inflammation Anti-inflammatory Activity (IC50) griess->ic50_inflammation Determine IC50 ic50_antioxidant Antioxidant Activity (IC50) dpph_assay->ic50_antioxidant Determine IC50

General workflow for in vitro evaluation of sesquiterpenoids.

nfkb_pathway cluster_0 Cytoplasm cluster_1 Nucleus lps LPS tlr4 TLR4 lps->tlr4 akt Akt tlr4->akt Activation ionone Ionone Derivative ionone->akt Inhibition ikk IKK Complex akt->ikk Phosphorylation ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nfkb_n NF-κB (Active) nfkb->nfkb_n Translocation ikb_nfkb IκBα-NF-κB (Inactive) ikb_nfkb->ikb ikb_nfkb->nfkb dna DNA nfkb_n->dna Binding genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) dna->genes Transcription

Inhibition of the NF-κB signaling pathway by ionone derivatives.

mapk_pathway cluster_0 Cytoplasm cluster_1 Nucleus stimulus Cellular Stress / Growth Factors receptor Receptor stimulus->receptor ras Ras receptor->ras Activation ionone Ionone Derivative erk ERK ionone->erk Inhibition jnk JNK ionone->jnk Inhibition p38 p38 ionone->p38 Inhibition raf Raf ras->raf ras->jnk ras->p38 mek MEK raf->mek Phosphorylation mek->erk Phosphorylation erk_n ERK erk->erk_n Translocation jnk_n JNK jnk->jnk_n Translocation p38_n p38 p38->p38_n Translocation transcription_factors Transcription Factors (e.g., AP-1) erk_n->transcription_factors Activation jnk_n->transcription_factors p38_n->transcription_factors gene_expression Gene Expression (Proliferation, Apoptosis, Inflammation) transcription_factors->gene_expression

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C13-norisoprenoids are a diverse class of secondary metabolites derived from the oxidative degradation of carotenoids.[1] These compounds are widely distributed in the plant kingdom and are known for their significant contributions to the aroma and flavor of many fruits, flowers, and wines.[1] Beyond their sensory properties, C13-norisoprenoids have garnered increasing interest for their potential pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1] This technical guide provides an in-depth review of Dehydrodihydroionol, a representative C13-norisoprenoid, and related compounds, with a focus on their chemical properties, biosynthesis, and purported biological activities. While quantitative biological data for this compound remains limited in publicly available literature, this review compiles relevant information on related C13-norisoprenoids to highlight the potential of this chemical class for further investigation and drug development.

Chemical Properties and Structure

This compound, systematically named 4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)butan-2-ol, is a C13-norisoprenoid with the molecular formula C₁₃H₂₂O.[2] Its structure features a trimethylcyclohexadiene ring linked to a butan-2-ol side chain. The presence of the conjugated diene system in the cyclic moiety and the hydroxyl group in the side chain are key features that likely contribute to its chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₂₂O[2]
Molecular Weight194.31 g/mol [2]
IUPAC Name4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)butan-2-ol[2]
CAS Number57069-86-0[2]

Biosynthesis of C13-Norisoprenoids

C13-norisoprenoids are not synthesized de novo but are rather the breakdown products of C40 carotenoids, such as β-carotene, lutein, and neoxanthin.[1][3] The biosynthesis is a multi-step process involving enzymatic and non-enzymatic cleavage of the carotenoid backbone.

C13-Norisoprenoid Biosynthesis Simplified Biosynthesis of C13-Norisoprenoids Carotenoids C40 Carotenoids (e.g., β-carotene, Lutein, Neoxanthin) Cleavage Oxidative Cleavage (Enzymatic via CCDs or Non-enzymatic) Carotenoids->Cleavage C13 C13-Norisoprenoid Precursors Cleavage->C13 This compound This compound and Related C13-Norisoprenoids C13->this compound

A simplified diagram illustrating the biogenesis of C13-norisoprenoids from carotenoid precursors.

The key enzymes in this process are the carotenoid cleavage dioxygenases (CCDs), which catalyze the oxidative cleavage of specific double bonds in the carotenoid structure.[3] Non-enzymatic oxidation, driven by factors like light and heat, can also contribute to the formation of C13-norisoprenoid precursors. These precursors then undergo further enzymatic or chemical modifications, such as reduction and glycosylation, to yield the diverse array of C13-norisoprenoids found in nature, including this compound.[3]

Potential Biological Activities and Signaling Pathways

Anti-inflammatory Activity and NF-κB/MAPK Signaling

A plausible mechanism for the anti-inflammatory effects of C13-norisoprenoids involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Many natural products exert their anti-inflammatory effects by inhibiting these pathways.

NF-kB and MAPK Signaling Inhibition Potential Inhibition of Inflammatory Pathways by C13-Norisoprenoids cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK MAPK_pathway MAPK Cascade (ERK, JNK, p38) Stimuli->MAPK_pathway IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n Active NF-κB NFkB->NFkB_n translocates AP1 AP-1 MAPK_pathway->AP1 activates C13_Norisoprenoids C13-Norisoprenoids (this compound) C13_Norisoprenoids->IKK inhibits? C13_Norisoprenoids->MAPK_pathway inhibits? Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_n->Gene_Expression activates AP1->Gene_Expression activates

Hypothesized mechanism of anti-inflammatory action of C13-norisoprenoids.

Inflammatory stimuli can activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Similarly, the MAPK cascade can be activated, leading to the activation of transcription factors like AP-1, which also contribute to the inflammatory response. It is hypothesized that C13-norisoprenoids, including this compound, may inhibit one or more steps in these pathways, thereby reducing the production of inflammatory mediators. However, direct experimental evidence for this compound is needed to confirm this.

Cytotoxic Activity

Several C13-norisoprenoids have demonstrated cytotoxic activity against various cancer cell lines. While no specific IC50 values for this compound have been reported, the potential for this class of compounds to induce apoptosis or inhibit cell proliferation in cancer cells warrants further investigation.

Experimental Protocols

To facilitate further research into this compound and related C13-norisoprenoids, this section provides detailed methodologies for key experiments that would be crucial for characterizing their biological activities.

Synthesis of this compound
In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

MTT Assay Workflow Workflow for MTT Cytotoxicity Assay Cell_Seeding Seed cells in a 96-well plate Treatment Treat cells with various concentrations of this compound Cell_Seeding->Treatment Incubation1 Incubate for 24-72 hours Treatment->Incubation1 Add_MTT Add MTT solution to each well Incubation1->Add_MTT Incubation2 Incubate for 2-4 hours Add_MTT->Incubation2 Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubation2->Solubilization Absorbance Measure absorbance at ~570 nm Solubilization->Absorbance Data_Analysis Calculate cell viability and IC50 values Absorbance->Data_Analysis

A typical workflow for assessing cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with a serial dilution of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration typically below 0.5%). Include vehicle-only controls.[5]

  • Incubation: Incubate the plates for a period of 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.[5]

  • MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[6]

Conclusion and Future Directions

This compound and related C13-norisoprenoids represent a promising class of natural products with potential applications in the pharmaceutical and flavor industries. While their roles as aroma compounds are well-established, their pharmacological properties are still largely unexplored. This review has highlighted the biosynthesis of these compounds from carotenoids and pointed to potential mechanisms of action, particularly in the context of inflammation and cancer.

The significant gap in the literature regarding the quantitative biological activity of this compound underscores the need for further research. Future studies should focus on:

  • Systematic Screening: Performing comprehensive in vitro screening of this compound against a panel of cancer cell lines and in various anti-inflammatory and antioxidant assays to determine its IC50 values and specific activities.

  • Mechanism of Action Studies: Investigating the effects of this compound on key signaling pathways, such as NF-κB and MAPK, to elucidate its molecular mechanisms.

  • Synthesis and Analog Development: Establishing a robust and scalable synthetic route for this compound to enable further biological evaluation and the generation of novel analogs with improved potency and selectivity.

  • In Vivo Studies: Following promising in vitro results, conducting in vivo studies in relevant animal models to assess the efficacy and safety of this compound.

By addressing these research gaps, the full therapeutic potential of this compound and the broader class of C13-norisoprenoids can be unlocked, potentially leading to the development of new drugs for a variety of diseases.

References

Methodological & Application

Application Note: Synthesis of Dihydro-β-ionol from β-Ionone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-Ionone is a significant aroma compound found in various essential oils, notably rose and violet, and serves as a crucial precursor in the synthesis of Vitamin A and various carotenoids.[1][2] Its derivatives are widely used in the fragrance, food, and pharmaceutical industries.[1][3] This document provides a detailed protocol for the synthesis of dihydro-β-ionol from β-ionone. While the term "dehydrodihydroionol" is not standard, a plausible and valuable transformation is the synthesis of dihydro-β-ionol, which involves the reduction of both the ketone functional group and the conjugated double bond of the enone system in β-ionone. This compound is a valuable synthetic intermediate for various fragrances, such as theaspirane.

Reaction Scheme

The overall transformation of β-ionone to dihydro-β-ionol is a reduction reaction that can be effectively achieved using a Birch reduction.

Caption: Overall reaction for the synthesis of dihydro-β-ionol from β-ionone.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

Propertyβ-IononeDihydro-β-ionol
Molecular Formula C₁₃H₂₀O[1]C₁₃H₂₄O[4]
Molecular Weight 192.30 g/mol [1]196.33 g/mol [4]
Appearance Colorless to pale yellow liquid[1][2]White solid with a woody odor[4][5]
Boiling Point 127°C @ 16 hPa[6]234°C @ 760 mmHg[4]
Melting Point -35°C[6]38-40°C[4][7]
Density ~0.945 g/cm³[6]~0.92 g/cm³ @ 25°C[5]
Refractive Index 1.517 - 1.522 @ 20°C[6]~1.463[7]
Solubility Soluble in alcohol and organic solvents; slightly soluble in water[1][8].Soluble in common organic solvents; insoluble in water[4][7].
CAS Number 14901-07-6[1]3293-47-8[4]

Experimental Protocol: Birch Reduction of β-Ionone

This protocol details the synthesis of dihydro-β-ionol from β-ionone via a Birch reduction. This method effectively reduces the α,β-unsaturated ketone moiety.

Materials and Equipment

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet.

  • Low-temperature thermometer.

  • Addition funnel.

  • Standard laboratory glassware for extraction and purification.

  • Rotary evaporator.

  • Column chromatography setup.

Reagents

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (Example)Moles (Example)
β-IononeC₁₃H₂₀O192.3010.0 g0.052
Anhydrous EthanolC₂H₅OH46.0720 mL0.34
Sodium MetalNa22.994.8 g0.21
Liquid AmmoniaNH₃17.03~200 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Ammonium ChlorideNH₄Cl53.49~11.2 g0.21

Procedure

  • Setup: Assemble the three-necked flask with the mechanical stirrer and dry ice condenser. Ensure the system is dry and purged with an inert gas like nitrogen or argon.

  • Condensation of Ammonia: Cool the flask to -78°C using a dry ice/acetone bath. Condense approximately 200 mL of anhydrous liquid ammonia into the flask.

  • Addition of Reactants: Once the ammonia is condensed, begin stirring and add 20 mL of anhydrous ethanol. In a separate flask, dissolve 10.0 g of β-ionone in 50 mL of anhydrous diethyl ether. Add this solution to the ammonia mixture.

  • Addition of Sodium: Carefully add small pieces of sodium metal (4.8 g) to the reaction mixture over 30 minutes. The solution should turn a deep blue color, indicating the presence of solvated electrons. Maintain the temperature at approximately -78°C.

  • Reaction: Allow the reaction to stir for 2-3 hours at -78°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete (indicated by the disappearance of the blue color or by TLC), cautiously quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears permanently.

  • Workup:

    • Remove the cooling bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

    • Add 100 mL of water to the remaining residue.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of diethyl ether.

    • Combine the organic extracts and wash them with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude dihydro-β-ionol by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of dihydro-β-ionol.

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification setup Assemble dry glassware under N2 cool Cool flask to -78°C setup->cool condense Condense liquid NH3 cool->condense add_reagents Add EtOH and β-ionone solution condense->add_reagents add_na Add sodium metal portion-wise add_reagents->add_na react Stir for 2-3 hours at -78°C add_na->react quench Quench with solid NH4Cl react->quench evap Evaporate NH3 quench->evap extract Aqueous workup and extraction with ether evap->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify final_product final_product purify->final_product Pure Dihydro-β-ionol

Caption: Workflow for the synthesis of dihydro-β-ionol via Birch reduction.

Applications and Further Syntheses

Dihydro-β-ionol is recognized as a flavoring agent and is used in the fragrance industry for its woody and floral notes.[4][9] It is a key component in the reconstruction of osmanthus absolute.[10] Furthermore, it serves as a valuable chiral intermediate for the synthesis of other important aroma compounds. For instance, dihydro-β-ionol can be converted to theaspirane, a fragrance compound found in black tea and raspberry, through an intramolecular cyclization reaction.[11]

Safety Precautions

  • Liquid Ammonia: Liquid ammonia is a corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.

  • Sodium Metal: Sodium is a highly reactive metal that reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture. Any residual sodium must be quenched carefully.

  • Diethyl Ether: Diethyl ether is extremely flammable and should be handled away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.

References

Chiral Synthesis of Dehydrodihydroionol Enantiomers: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of bioactive compounds is a critical challenge. Dehydrodihydroionol, a fragrant terpenoid with potential applications in various fields, exists as a pair of enantiomers, each potentially exhibiting distinct biological activities. This document provides detailed application notes and experimental protocols for the chiral synthesis of (R)- and (S)-dehydrodihydroionol.

Two primary strategies are presented: asymmetric synthesis via transfer hydrogenation and kinetic resolution of a racemic mixture using enzymatic catalysis. These methods offer versatile approaches to obtaining the desired enantiomerically pure compounds.

Asymmetric Synthesis via Transfer Hydrogenation

Asymmetric transfer hydrogenation provides a direct route to enantiomerically enriched this compound from a prochiral precursor. This method utilizes a chiral catalyst to stereoselectively deliver a hydride to a carbonyl group, establishing the desired stereocenter in a single step. A key advantage of this approach is the potential for high enantioselectivity and atom economy.

A reported strategy for the synthesis of optically active 3-hydroxy-7,8-dihydro-β-ionol (this compound) involves the asymmetric transfer hydrogenation of an α,β-acetylenic ketone precursor, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butyn-2-one.[1][2][3][4] The subsequent saturation of the triple bond yields the target enantiomer. Chiral ruthenium complexes are effective catalysts for this transformation.[5]

Experimental Protocol: Asymmetric Transfer Hydrogenation

Objective: To synthesize enantiomerically enriched (R)- or (S)-dehydrodihydroionol via asymmetric transfer hydrogenation of 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butyn-2-one.

Materials:

  • 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butyn-2-one

  • Chiral Ruthenium Catalyst (e.g., (S,S)- or (R,R)-TsDPEN-Ru)

  • Formic acid/triethylamine azeotrope (5:2) or 2-propanol (as hydrogen source)

  • Anhydrous solvent (e.g., dichloromethane, isopropanol)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Asymmetric Transfer Hydrogenation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butyn-2-one (1.0 eq) in the chosen anhydrous solvent.

    • Add the chiral ruthenium catalyst (e.g., (S,S)-TsDPEN-Ru for the (S)-enantiomer or (R,R)-TsDPEN-Ru for the (R)-enantiomer) in a catalytic amount (typically 0.1-2 mol%).

    • Add the hydrogen source (formic acid/triethylamine azeotrope or 2-propanol) in excess.

    • Stir the reaction mixture at the appropriate temperature (can range from room temperature to elevated temperatures) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the resulting chiral propargyl alcohol by flash column chromatography.

  • Hydrogenation of the Alkyne:

    • Dissolve the purified chiral propargyl alcohol in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalytic amount of Pd/C (typically 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously until the reaction is complete (monitored by TLC or GC).

    • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the desired this compound enantiomer.

    • Further purification can be performed by column chromatography if necessary.

Data Presentation
CatalystSubstrateProduct EnantiomerYield (%)Enantiomeric Excess (ee%)
(S,S)-TsDPEN-Ru4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butyn-2-one(S)-DehydrodihydroionolData not availableData not available
(R,R)-TsDPEN-Ru4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butyn-2-one(R)-DehydrodihydroionolData not availableData not available

Note: Specific yield and enantiomeric excess values for the synthesis of this compound via this method require access to the full experimental data from the cited literature, which was not available in the provided search results.

Workflow Diagram

Asymmetric_Synthesis sub 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butyn-2-one step1 Asymmetric Transfer Hydrogenation sub->step1 cat Chiral Ru Catalyst (e.g., (S,S)-TsDPEN-Ru) cat->step1 h_source Hydrogen Source (HCOOH/NEt3 or i-PrOH) h_source->step1 inter Chiral Propargyl Alcohol step1->inter step2 Hydrogenation inter->step2 pd_c Pd/C, H2 pd_c->step2 prod (S)-Dehydrodihydroionol step2->prod

Caption: Asymmetric synthesis of (S)-Dehydrodihydroionol.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Lipases are particularly effective biocatalysts for the resolution of racemic alcohols through enantioselective acylation or hydrolysis.

In this approach, racemic this compound is subjected to a lipase-catalyzed acylation. One enantiomer is preferentially acylated, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Objective: To resolve racemic (±)-dehydrodihydroionol using a lipase-catalyzed enantioselective acylation.

Materials:

  • Racemic (±)-dehydrodihydroionol

  • Lipase (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., hexane, toluene, tert-butyl methyl ether)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Enzymatic Acylation:

    • To a solution of racemic (±)-dehydrodihydroionol (1.0 eq) in an anhydrous organic solvent, add the lipase (typically 10-50% by weight of the substrate).

    • Add the acyl donor (typically 1.5-3.0 eq).

    • Stir the suspension at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by GC or HPLC to approximately 50% conversion.

    • Upon reaching the desired conversion, filter off the enzyme.

    • Concentrate the filtrate under reduced pressure.

  • Separation and Deprotection:

    • Separate the resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer by flash column chromatography.

    • The unreacted alcohol enantiomer is isolated directly.

    • The acylated enantiomer can be deprotected (hydrolyzed) using standard conditions (e.g., potassium carbonate in methanol) to yield the other enantiomer of this compound.

Data Presentation
LipaseAcyl DonorSolventConversion (%)Enantiomeric Excess of Unreacted Alcohol (ee%)Enantiomeric Excess of Acylated Product (ee%)
CAL-BVinyl AcetateHexane~50>99>99
P. cepaciaIsopropenyl AcetateToluene~50HighHigh

Note: The presented data is representative for lipase-catalyzed resolutions of chiral alcohols and may vary for the specific substrate this compound.

Workflow Diagram

Kinetic_Resolution racemate Racemic (±)-Dehydrodihydroionol step1 Enantioselective Acylation racemate->step1 lipase Lipase (e.g., CAL-B) lipase->step1 acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->step1 mixture Mixture: (R)-Acetate + (S)-Alcohol step1->mixture sep Chromatographic Separation mixture->sep acetate (R)-Dehydrodihydroionol Acetate sep->acetate alcohol (S)-Dehydrodihydroionol sep->alcohol deprotect Hydrolysis acetate->deprotect prod_r (R)-Dehydrodihydroionol deprotect->prod_r

Caption: Lipase-catalyzed kinetic resolution of this compound.

References

In Vitro Bioactivity Profiling of Dehydrodihydroionol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a panel of in vitro assays for characterizing the potential antioxidant, anti-inflammatory, and cytotoxic bioactivities of Dehydrodihydroionol. The following protocols are foundational for the preliminary screening and mechanistic investigation of this compound.

Antioxidant Activity Assays

Antioxidant capacity is a fundamental parameter for assessing the potential of a compound to mitigate oxidative stress, a key factor in numerous pathological conditions. The following assays evaluate the free radical scavenging ability of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and widely used method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

    • Ascorbic acid or Trolox should be used as a positive control and prepared in the same solvent as the test compound.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of this compound.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank well should contain the solvent and DPPH solution. A control well should contain the test compound and methanol (without DPPH).

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic compounds.[1]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of this compound and a positive control (ascorbic acid or Trolox).

  • Assay Procedure:

    • Add 10 µL of the this compound solution to 1 mL of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of ABTS•+ scavenging activity is calculated as:

      where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the test compound.

    • Calculate the IC50 value as described for the DPPH assay.

Table 1: Hypothetical Antioxidant Activity Data for this compound

AssayParameterThis compoundAscorbic Acid (Control)
DPPHIC50 (µg/mL)Data to be determinedReference Value
ABTSIC50 (µg/mL)Data to be determinedReference Value

Anti-inflammatory Activity Assay

Chronic inflammation is a hallmark of many diseases. The following assay investigates the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay is used to evaluate the anti-inflammatory potential of compounds by measuring the inhibition of NO production in LPS-activated RAW 264.7 murine macrophage cells.[2][3]

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + solvent + LPS).

  • Nitrite Quantification (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite should be prepared to determine the nitrite concentration in the samples.

  • Cell Viability Assay (MTT):

    • It is crucial to assess the cytotoxicity of this compound on RAW 264.7 cells to ensure that the observed NO inhibition is not due to cell death. Perform an MTT assay in parallel (see protocol below).

Table 2: Hypothetical Anti-inflammatory Activity Data for this compound

Concentration (µg/mL)Nitric Oxide Production (% of LPS control)Cell Viability (%)
0 (LPS only)100100
Concentration 1Data to be determinedData to be determined
Concentration 2Data to be determinedData to be determined
Concentration 3Data to be determinedData to be determined

Cytotoxicity Assay

Evaluating the cytotoxic potential of a compound is essential in drug development to determine its therapeutic window and potential toxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4][5]

Experimental Protocol:

  • Cell Seeding:

    • Seed cells (e.g., a cancer cell line like HepG2 or a normal cell line like HEK293) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

    • Include a vehicle control (cells treated with solvent only).

  • MTT Addition and Incubation:

    • After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

    • Incubate the plate at 37°C for 2-4 hours.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated as:

      where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated cells.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be determined from the dose-response curve.[6]

Table 3: Hypothetical Cytotoxicity Data for this compound

Cell LineIncubation Time (h)IC50 (µg/mL)
HepG2 (Liver Cancer)48Data to be determined
MCF-7 (Breast Cancer)48Data to be determined
HEK293 (Normal Kidney)48Data to be determined

Visualizations

experimental_workflow cluster_antioxidant Antioxidant Assays cluster_anti_inflammatory Anti-inflammatory Assay cluster_cytotoxicity Cytotoxicity Assay DPPH DPPH Assay Data_Analysis_Antioxidant Antioxidant Bioactivity DPPH->Data_Analysis_Antioxidant IC50 ABTS ABTS Assay ABTS->Data_Analysis_Antioxidant IC50 NO_Inhibition NO Inhibition in RAW 264.7 Data_Analysis_Inflammation Anti-inflammatory Bioactivity NO_Inhibition->Data_Analysis_Inflammation IC50 MTT MTT Assay Data_Analysis_Cytotoxicity Cytotoxic Bioactivity MTT->Data_Analysis_Cytotoxicity IC50 This compound This compound This compound->DPPH This compound->ABTS This compound->NO_Inhibition This compound->MTT

Caption: Experimental workflow for in vitro bioactivity testing of this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates p_IkB P-IκB IkB->p_IkB NFkB NF-κB nucleus Nucleus NFkB->nucleus p_IkB->NFkB Releases NFkB_nucleus NF-κB iNOS iNOS Gene Expression NFkB_nucleus->iNOS Induces NO Nitric Oxide (NO) iNOS->NO This compound This compound This compound->IKK Inhibits? This compound->NFkB Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates nucleus Nucleus AP1->nucleus AP1_nucleus AP-1 Inflammatory_Genes Inflammatory Gene Expression AP1_nucleus->Inflammatory_Genes This compound This compound This compound->MAPKK Inhibits?

Caption: Postulated modulation of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols for Cell-Based Assays to Determine Dehydrodihydroionol Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodihydroionol, a megastigmane derivative, represents a class of natural products with potential therapeutic applications. Megastigmanes, derived from the degradation of carotenoids, and their related ionone precursors have demonstrated a range of biological activities, including anticancer and cytotoxic effects.[1][2][3][4] This document provides detailed protocols for essential cell-based assays to evaluate the cytotoxic properties of this compound. The following protocols for MTT, LDH, and apoptosis assays are fundamental tools in drug discovery and toxicology to quantify cell viability and elucidate the mechanisms of cell death.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described cytotoxicity assays.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma24
48
72
A549Lung Carcinoma24
48
72
HepG2Hepatocellular Carcinoma24
48
72
HCT116Colon Carcinoma24
48
72
PC-3Prostate Cancer24
48
72

Table 2: Lactate Dehydrogenase (LDH) Release upon Treatment with this compound

Cell LineConcentration of this compound (µM)Incubation Time (hours)% Cytotoxicity (LDH Release)
MCF-70 (Control)24
1024
5024
10024
A5490 (Control)24
1024
5024
10024

Table 3: Apoptosis Induction by this compound in HCT116 Cells

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Vehicle Control0
This compound25
This compound50
This compound100
Staurosporine (Positive Control)1

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5][6]

Materials:

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7]

Materials:

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity assay kit (commercially available)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Treat the cells with serial dilutions of this compound and incubate for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Add 50 µL of the stop solution provided in the kit to each well.[8]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting the spontaneous release from all values and then dividing the treated values by the maximum release value.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V.[9][10] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[9][10]

Materials:

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

  • Treat the cells with different concentrations of this compound for the desired time. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Cells in Multi-well Plates treatment Treat with this compound (various concentrations and times) start->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis viability Calculate % Cell Viability Determine IC50 mtt->viability cytotoxicity Calculate % Cytotoxicity ldh->cytotoxicity apoptosis_analysis Quantify Apoptotic vs. Necrotic Cells apoptosis->apoptosis_analysis

Caption: A general workflow for assessing the cytotoxicity of this compound.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_stimulus Inducing Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway compound This compound mito Mitochondrial Stress compound->mito death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas37 Caspase-3/7 Activation cas9->cas37 cas8 Caspase-8 Activation death_receptor->cas8 cas8->cas37 parp PARP Cleavage cas37->parp dna_frag DNA Fragmentation cas37->dna_frag apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis

Caption: A simplified diagram of potential apoptotic pathways induced by this compound.

References

Application of Dehydrodihydroionol in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodihydroionol, with the chemical name 4-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2-butanol, is a synthetic flavoring agent and fragrance ingredient.[1][2] As a sesquiterpenoid, it contributes to the flavor and aroma profiles of various consumer products.[2] Its recognition as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) underscores its established use in the food industry.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in flavor and fragrance research, tailored for researchers, scientists, and drug development professionals.

Sensory Profile and Applications

This compound is characterized by a fruity flavor profile.[2] In fragrances, it is utilized for its unique aromatic properties and can be incorporated into fragrance concentrates at levels up to 3.0%.[1] Its application extends to a variety of food and beverage products, where it imparts specific flavor notes.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₃H₂₂O[1][2]
Molecular Weight 194.31 g/mol [2]
Appearance Colorless to pale yellow clear liquid (estimated)[1]
Specific Gravity 0.91800 to 0.92600 @ 25.00 °C[1]
Refractive Index 1.48900 to 1.49600 @ 20.00 °C[1]
Boiling Point 80.00 °C @ 1.00 mm Hg[1][2]
Flash Point 220.00 °F (104.44 °C)[1]
Solubility Soluble in alcohol; insoluble in water[2]
Table 2: Recommended Usage Levels in Food and Fragrance
ApplicationAverage Usual ppmAverage Maximum ppmReference
Fragrance Concentrate -up to 30,000 (3.0%)[1]
Baked Goods -2.0[1]
Nonalcoholic Beverages -0.01[1]
Chewing Gum -10.0[1]
Table 3: Odor and Flavor Thresholds
Threshold TypeMediumValue
Odor Detection Threshold Data not publicly available-
Flavor Recognition Threshold Data not publicly available-

Experimental Protocols

Protocol 1: Synthesis of this compound (Illustrative)

Disclaimer: A specific, publicly available synthesis protocol for 4-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2-butanol was not found. The following is an illustrative protocol based on the synthesis of structurally similar ionone derivatives.

Objective: To synthesize this compound from a suitable precursor such as β-ionone. The synthesis of ionones typically involves a two-step process: an aldol condensation to form a pseudoionone, followed by an acid-catalyzed cyclization.

Materials:

  • β-ionone

  • Reducing agent (e.g., Sodium borohydride)

  • Dehydrating agent (e.g., p-toluenesulfonic acid)

  • Organic solvents (e.g., ethanol, toluene, hexane)

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Reduction of β-Ionone:

    • Dissolve β-ionone in ethanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride to the stirred solution.

    • Allow the reaction to proceed until completion, monitoring by Thin Layer Chromatography (TLC).

    • Quench the reaction by slowly adding saturated ammonium chloride solution.

    • Extract the product with hexane.

    • Wash the organic layer with water until neutral and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude dihydroionol.

  • Dehydration to form this compound:

    • Dissolve the crude dihydroionol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture, collecting the water that is formed.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.

  • Characterization:

    • Confirm the structure of the purified product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and ¹³C NMR.

Synthesis_Workflow beta_ionone β-Ionone reduction Reduction (e.g., NaBH4, Ethanol) beta_ionone->reduction dihydroionol Dihydroionol reduction->dihydroionol dehydration Dehydration (e.g., p-TsOH, Toluene) dihydroionol->dehydration crude_product Crude this compound dehydration->crude_product purification Purification (Column Chromatography) crude_product->purification final_product This compound purification->final_product

Illustrative synthesis workflow for this compound.
Protocol 2: Sensory Evaluation - Triangle Test

Objective: To determine if a perceptible difference exists between two samples, one of which contains a sub-threshold concentration of this compound.

Materials:

  • This compound

  • Odorless and tasteless solvent (e.g., deionized water for flavor, mineral oil for fragrance)

  • Identical, clean, and odor-free sample containers (e.g., ISO wine glasses for liquids, smelling strips for fragrances)

  • A panel of at least 15 trained sensory assessors

  • Sensory booths with controlled lighting and ventilation

Procedure:

  • Sample Preparation:

    • Prepare two sets of samples: a control (A) and a sample containing a low concentration of this compound (B). The concentration of B should be near the estimated detection threshold.

    • For each panelist, present three coded samples in a randomized order. Two samples will be identical (e.g., AAB, BBA). Six possible combinations exist: AAB, ABA, BAA, BBA, BAB, ABB.

  • Evaluation:

    • Instruct panelists to evaluate the samples from left to right.

    • Ask panelists to identify the "odd" or "different" sample.

    • Provide water and unsalted crackers for palate cleansing between evaluations if assessing flavor.

  • Data Analysis:

    • Tally the number of correct and incorrect identifications.

    • Use a chi-square test or refer to a statistical table for triangle tests to determine if the number of correct identifications is statistically significant (p < 0.05). A significant result indicates a perceptible difference between the samples.

Triangle_Test_Workflow start Start prep Prepare Samples (A: Control, B: With this compound) start->prep present Present Three Coded Samples (e.g., AAB, ABA, etc.) prep->present evaluate Panelist Evaluates Samples present->evaluate identify Panelist Identifies 'Odd' Sample evaluate->identify record Record Result identify->record analyze Analyze Data (Chi-Square Test) record->analyze end End analyze->end Olfactory_Pathway cluster_cilia Olfactory Cilium Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_Na_influx Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na_influx Depolarization Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential Gustatory_Pathway cluster_taste_cell Taste Receptor Cell Tastant Tastant Molecule (e.g., Sweet, Bitter) Taste_Receptor Taste Receptor (e.g., GPCR) Tastant->Taste_Receptor Binds to G_protein G-protein (Gustducin) Taste_Receptor->G_protein Activates Signaling_Cascade Intracellular Signaling Cascade G_protein->Signaling_Cascade Initiates Ion_Channel Ion Channel Opening Signaling_Cascade->Ion_Channel Ca_influx Ca²⁺ Influx Ion_Channel->Ca_influx Neurotransmitter_Release Neurotransmitter Release Signal_to_Brain Signal to Brain Neurotransmitter_Release->Signal_to_Brain

References

Troubleshooting & Optimization

Technical Support Center: Dehydrodihydroionol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and efficiency of Dehydrodihydroionol synthesis. Given the specificity of this molecule, the following advice is synthesized from established principles in the synthesis of ionones and related terpenoids.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While specific literature for this compound is sparse, its structure suggests it is an oxidized derivative of dihydroionol. A plausible and common approach would involve the selective oxidation of the allylic alcohol group of a dihydroionol precursor. Key synthetic steps often mirror those for other ionone derivatives, which typically involve aldol condensation to form a precursor, followed by cyclization and functional group manipulation.[1][4]

Q2: What are the critical starting materials and how does their purity affect the yield?

A2: The most likely direct precursor is a dihydroionol species. The purity of this starting material is paramount. Impurities can interfere with the catalyst, lead to side reactions, and complicate the purification of the final product. It is crucial to use highly purified starting materials, often characterized by NMR and GC-MS, to ensure reproducibility and high yield.

Q3: Which analytical techniques are best for monitoring reaction progress and purity?

A3: A combination of Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Liquid Chromatography (LC) is typically used to monitor the reaction's progress by observing the disappearance of the starting material and the appearance of the product.[5][6] For structural confirmation and purity assessment of the final product, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard.

Troubleshooting Guide

Low Conversion of Starting Material

Q4: My reaction has stalled, leaving a significant amount of unreacted starting material. What are the likely causes?

A4: Low conversion can stem from several issues:

  • Inactive Catalyst/Reagent: The oxidizing agent may have degraded due to improper storage or age. It is recommended to use a fresh batch of the reagent or titrate it to determine its activity.

  • Insufficient Reagent Stoichiometry: An insufficient amount of the oxidizing agent will naturally lead to incomplete conversion. Consider increasing the molar equivalents of the reagent.

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. A modest increase in temperature can often improve the reaction rate and conversion.

  • Poor Solubility: If the starting material is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete. Experiment with different solvent systems to ensure complete dissolution.

Formation of Multiple Products/Low Selectivity

Q5: My crude product analysis shows multiple spots on TLC or several peaks in the GC trace. How can I improve selectivity?

A5: The formation of side products is a common challenge, often due to over-oxidation or isomerization.

  • Choice of Oxidizing Agent: The choice of oxidant is critical for selectivity. Milder oxidizing agents are less likely to cause over-oxidation or other side reactions.

  • Reaction Temperature Control: Exothermic reactions can lead to a loss of selectivity if the temperature is not controlled. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve the desired product ratio.

  • pH Control: The pH of the reaction mixture can influence the stability of both the starting material and the product, potentially leading to side reactions. Buffering the reaction medium can sometimes prevent undesired pathways.

  • Order of Addition: Adding the oxidizing agent slowly to the solution of the starting material can help maintain a low concentration of the oxidant, which can favor the desired reaction pathway and minimize side product formation.

Product Purification Difficulties

Q6: I'm struggling to isolate pure this compound from the reaction mixture. What purification strategies are effective?

A6: Terpenoids like this compound can be challenging to purify due to similar polarities of byproducts.

  • Column Chromatography: This is the most common method for purifying products of this nature.[6][7] Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) to achieve optimal separation on a silica gel column.

  • Distillation: If the product is thermally stable and volatile, fractional distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.[7]

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.

Experimental Protocols & Data

Table 1: Model System - Optimization of Allylic Alcohol Oxidation

The following table presents data from a representative study on the oxidation of an allylic alcohol, illustrating how reaction conditions can impact yield. This can serve as a starting point for optimizing your this compound synthesis.

EntryOxidantSolventTemperature (°C)Time (h)Yield (%)
1PCCCH₂Cl₂25475
2DMPCH₂Cl₂25292
3MnO₂Hexane402485
4TEMPO/NaOClCH₂Cl₂/H₂O0188

PCC: Pyridinium chlorochromate; DMP: Dess-Martin periodinane; MnO₂: Manganese dioxide; TEMPO: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl.

Baseline Experimental Protocol: Oxidation of a Dihydroionol Analogue

This protocol is a generalized procedure for the oxidation of a dihydroionol-type precursor to the corresponding enone.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the dihydroionol precursor (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of the chosen oxidizing agent (e.g., Dess-Martin periodinane, 1.2 eq) in DCM to the reaction mixture over 30 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or GC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.

Visual Guides

Troubleshooting Workflow for Low Yield

This diagram outlines a logical process for diagnosing and resolving issues of low product yield.

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Verify Starting Material Purity (NMR, GC-MS) Start->CheckPurity CheckReagents Confirm Reagent/Catalyst Activity and Stoichiometry CheckPurity->CheckReagents AnalyzeCrude Analyze Crude Reaction Mixture (TLC, GC-MS) CheckReagents->AnalyzeCrude IncompleteReaction Incomplete Reaction? AnalyzeCrude->IncompleteReaction SideProducts Side Products Identified? OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) SideProducts->OptimizeConditions Yes PurificationLoss Investigate Purification Step for Product Loss SideProducts->PurificationLoss No IncompleteReaction->SideProducts No IncompleteReaction->OptimizeConditions Yes Success Yield Improved OptimizeConditions->Success PurificationLoss->Success

Caption: A flowchart for troubleshooting low reaction yields.

General Synthesis Optimization Workflow

This diagram illustrates a systematic approach to enhancing the yield of a chemical synthesis.

OptimizationWorkflow Start Define Synthesis Goal (Target Yield > 90%) Baseline Run Baseline Experiment (Literature Protocol) Start->Baseline Analyze1 Analyze Results (Yield, Purity) Baseline->Analyze1 Problem Identify Key Problem (e.g., Low Selectivity) Analyze1->Problem Hypothesize Formulate Hypothesis (e.g., 'Lower temp will help') Problem->Hypothesize DesignExp Design New Experiment (Vary one parameter) Hypothesize->DesignExp RunExp Execute Experiment DesignExp->RunExp Analyze2 Analyze New Results RunExp->Analyze2 Improved Yield Improved? Analyze2->Improved Adopt Adopt New Conditions Improved->Adopt Yes ReHypothesize Re-evaluate Hypothesis Improved->ReHypothesize No Adopt->Baseline Iterate for further improvement ReHypothesize->Hypothesize

Caption: An iterative workflow for synthesis optimization.

References

Side reactions and byproduct formation in Dehydrodihydroionol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Dehydrodihydroionol. The information is based on established principles of ionone chemistry, which is closely related to the synthesis of this compound.

Troubleshooting Guide

Problem: Low Yield of this compound

  • Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields in the synthesis of this compound, which often involves an acid-catalyzed cyclization similar to that of ionones from pseudoionone, can stem from several factors:

    • Incomplete Reaction: The cyclization reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature. However, be cautious as prolonged heating can lead to byproduct formation.[1]

    • Suboptimal Catalyst Concentration: The concentration of the acid catalyst is crucial. Both insufficient and excessive amounts of acid can be detrimental. An excess of acid can promote side reactions and polymerization, reducing the yield of the desired product.[1]

    • Poor Temperature Control: The cyclization reaction is often highly exothermic.[1] Inadequate temperature control can lead to a rapid temperature increase, favoring the formation of undesired byproducts and potentially causing polymerization of the starting material or product.

    • Substrate Quality: Ensure the purity of your starting material (e.g., a pseudoionone analog). Impurities can interfere with the reaction and lead to the formation of side products.

    • Purification Losses: Significant loss of product can occur during workup and purification steps. Analyze your extraction and chromatography techniques to identify and minimize potential losses.

Problem: Presence of Unexpected Peaks in GC-MS or NMR Analysis

  • Question: My spectral analysis shows several unexpected peaks alongside my desired this compound product. What could these byproducts be?

  • Answer: The presence of unexpected peaks suggests the formation of isomers or other side products. Based on analogous ionone syntheses, these could include:

    • Isomeric Forms: Similar to the formation of α-, β-, and γ-ionone, your reaction may be producing isomers of this compound that differ in the position of the double bond within the cyclohexene ring.[2][3] The ratio of these isomers is highly dependent on the reaction conditions.[2]

    • Dehydration Products: Under strongly acidic conditions and/or high temperatures, elimination of water can lead to the formation of more unsaturated byproducts.

    • Polymerization Products: Acid catalysts can induce polymerization of the starting material or the product, resulting in a complex mixture of high molecular weight compounds, which may appear as a broad baseline or unresolved peaks in your analysis.

    • Rearrangement Products: Carbocation intermediates formed during the acid-catalyzed cyclization can undergo rearrangements to form thermodynamically more stable, but undesired, structures.

Problem: The Reaction Mixture Turned Dark or Polymerized

  • Question: My reaction mixture turned dark brown/black, and I obtained a tar-like substance instead of my product. What happened?

  • Answer: A dark coloration and the formation of polymeric material are classic signs of uncontrolled side reactions, often due to:

    • Excessive Acid Concentration or Strength: Using too much acid or a very strong acid can accelerate side reactions leading to polymerization.

    • High Reaction Temperature: As the cyclization is exothermic, a failure to adequately cool the reaction vessel can lead to a runaway reaction, causing rapid polymerization.[1]

    • Prolonged Reaction Time: Leaving the reaction to proceed for too long, especially at elevated temperatures, can increase the likelihood of product degradation and polymerization.[1]

Frequently Asked Questions (FAQs)

  • Question: What are the most common byproducts in this compound synthesis?

  • Answer: While specific byproducts depend on the exact structure of the precursor, common byproducts in analogous acid-catalyzed cyclizations include various positional isomers (differing in the endocyclic double bond position), and over-aromatized or rearranged cyclic ethers.[2][3]

  • Question: How does the choice of acid catalyst affect the product distribution?

  • Answer: The choice and concentration of the acid catalyst have a significant impact on the product distribution. In ionone synthesis, strong acids like sulfuric acid tend to favor the formation of the thermodynamically more stable β-isomer.[2] Weaker acids, such as phosphoric acid, often yield a higher proportion of the α-isomer.[2] It is likely that a similar trend would be observed in this compound synthesis, allowing for some control over the isomeric ratio.

  • Question: Can I minimize byproduct formation?

  • Answer: Yes, several strategies can be employed to minimize byproduct formation:

    • Optimize Catalyst Concentration: Perform small-scale trial reactions to determine the optimal concentration of your acid catalyst.

    • Control Temperature: Use an ice bath or other cooling system to maintain a consistent and low reaction temperature, especially during the initial exothermic phase.[1]

    • Gradual Addition of Reagents: Slowly adding the precursor to the acid catalyst solution can help to control the reaction rate and temperature.[1]

    • Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and stop it once the starting material is consumed to avoid over-reaction and degradation of the product.

Data on Reaction Conditions

The following table, based on data from ionone synthesis, illustrates how reaction conditions can influence the product ratio. A similar relationship can be expected for this compound synthesis.

CatalystCatalyst ConcentrationTemperaturePredominant IsomerReference
H₂SO₄ConcentratedLowβ-isomer[2]
H₂SO₄Dilute (5%)ModerateMixture of α- and β-isomers[2]
H₃PO₄85%80°Cα-isomer[2]

Experimental Protocols

General Protocol for Acid-Catalyzed Cyclization

This protocol is a general guideline for the acid-catalyzed cyclization step, which is critical in the synthesis of this compound and its analogs.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the chosen solvent (e.g., toluene) and the acid catalyst (e.g., 85% phosphoric acid). Cool the mixture to the desired temperature (e.g., 0-10°C) using an ice bath.

  • Addition of Precursor: Dissolve the pseudoionone analog in a minimal amount of the same solvent and add it to the dropping funnel. Add the precursor solution dropwise to the cooled catalyst mixture over a period of 30-60 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction to stir at the specified temperature. Monitor the progress of the reaction by TLC or GC analysis.

  • Quenching: Once the reaction is complete, quench it by pouring the mixture into ice-cold water or a saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired this compound isomer(s).

Visualizations

Reaction_Pathway Precursor Pseudoionone Analog Carbocation Cyclic Carbocation Intermediate Precursor->Carbocation H⁺ (Acid Catalyst) Product_A This compound (α-isomer) Carbocation->Product_A Kinetic Control (Weaker Acid, Low Temp) Product_B This compound (β-isomer) Carbocation->Product_B Thermodynamic Control (Stronger Acid, High Temp) Byproducts Other Isomers & Rearrangement Products Carbocation->Byproducts Side Reactions Product_A->Product_B Isomerization (Strong Acid)

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Was Temperature Controlled? Start->Check_Temp Check_Catalyst Was Catalyst Concentration Optimized? Check_Temp->Check_Catalyst Yes Solution_Temp Implement Cooling Bath & Slow Addition Check_Temp->Solution_Temp No Check_Time Was Reaction Time Monitored? Check_Catalyst->Check_Time Yes Solution_Catalyst Titrate Catalyst Concentration in Small Scale Trials Check_Catalyst->Solution_Catalyst No Check_Purity Was Starting Material Pure? Check_Time->Check_Purity Yes Solution_Time Monitor by TLC/GC and Quench Promptly Check_Time->Solution_Time No Solution_Purity Purify Starting Material Before Reaction Check_Purity->Solution_Purity No

Caption: Troubleshooting workflow for synthesis optimization.

References

Optimization of reaction conditions for Dehydrodihydroionol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Dehydrodihydroionol. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: this compound, with the IUPAC name 4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)butan-2-ol[1][2][3], can be synthesized in a multi-step process. A common approach involves the base-catalyzed aldol condensation of citral and acetone to form pseudoionone, followed by an acid-catalyzed cyclization to create the ionone core structure. Subsequent reduction of the ketone and a dehydration reaction can yield the final product.

Q2: What are the critical parameters in the cyclization of pseudoionone?

A2: The cyclization of pseudoionone is highly sensitive to the reaction conditions. The choice of acid catalyst, reaction temperature, and solvent significantly impacts the ratio of α- and β-ionone isomers formed[4][5][6][7][8]. For instance, strong acids like concentrated sulfuric acid tend to favor the formation of the thermodynamically more stable β-ionone[4][5][9], while weaker acids such as phosphoric acid may yield more α-ionone[4][9]. Temperature control is also crucial to prevent the formation of polymeric byproducts[5][10].

Q3: How can I improve the yield of the initial aldol condensation?

A3: The condensation of citral with acetone to form pseudoionone is a reversible reaction. To improve the yield, it is common to use an excess of acetone[4][11]. The choice of base catalyst, such as sodium hydroxide or potassium hydroxide, and the reaction temperature are also key factors to optimize for maximizing the yield, which typically ranges from 70-80%[4][11].

Q4: What are some common side-reactions to be aware of?

A4: During the acid-catalyzed cyclization, the primary side-reactions involve the formation of undesired ionone isomers (α- vs. β-)[4][6]. At elevated temperatures, polymerization of pseudoionone or the ionone products can occur, leading to a significant decrease in yield[5]. In the final dehydration step to form the diene, rearrangement of the carbon skeleton is a potential side-reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Pseudoionone Synthesis - Incomplete reaction. - Reversibility of the aldol condensation. - Suboptimal catalyst concentration or temperature.- Increase the molar excess of acetone. - Optimize the concentration of the base catalyst (e.g., NaOH, KOH). - Ensure adequate reaction time and maintain the optimal temperature (e.g., 40-60°C)[4].
Poor Selectivity in Ionone Cyclization (Incorrect Isomer) - Incorrect choice of acid catalyst. - Reaction temperature is too high or too low.- For β-ionone derivatives, use a strong acid like concentrated H₂SO₄[5]. For α-ionone derivatives, consider a weaker acid like H₃PO₄[9]. - Maintain a low reaction temperature (e.g., -5°C to 10°C) to control selectivity[5].
Formation of Polymeric Byproducts - Excessively high reaction temperature during cyclization. - High concentration of the acid catalyst.- Carefully control the reaction temperature, using a cooling bath if necessary. - Optimize the molar ratio of the acid catalyst to pseudoionone. A continuous flow reactor can also help to minimize residence time and byproduct formation[10][12].
Incomplete Reduction of the Ketone - Insufficient reducing agent. - Inactive reducing agent.- Use a molar excess of the reducing agent (e.g., NaBH₄). - Ensure the reducing agent is fresh and has been stored under appropriate conditions.
Low Yield in Dehydration Step - Incomplete reaction. - Unsuitable dehydrating agent or reaction conditions.- Consider using a mild dehydrating agent like p-toluenesulfonic acid to minimize rearrangements[13]. - Optimize the reaction temperature and time.
Difficult Purification of Final Product - Presence of closely related isomers or byproducts.- Employ high-performance liquid chromatography (HPLC) or fractional distillation for purification. - Consider derivatization of the alcohol to facilitate separation.

Experimental Protocols

Synthesis of Pseudoionone from Citral and Acetone
  • Materials: Citral, Acetone, Sodium Hydroxide, Diethyl ether, Saturated Sodium Chloride solution.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve citral in an excess of acetone (e.g., 10-fold molar excess).

    • Cool the mixture in an ice bath to 0-5°C.

    • Slowly add a solution of sodium hydroxide (e.g., 10% aqueous solution) dropwise while maintaining the temperature below 10°C.

    • After the addition is complete, continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

    • Extract the product with diethyl ether.

    • Wash the organic layer with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude pseudoionone.

Cyclization of Pseudoionone to a β-Ionone Derivative
  • Materials: Pseudoionone, Concentrated Sulfuric Acid, Toluene, Ice-cold water.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place concentrated sulfuric acid (e.g., 98%) and cool it to -5°C in an ice-salt bath.

    • Prepare a solution of pseudoionone in an inert solvent like toluene.

    • Slowly add the pseudoionone solution to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 0°C[5].

    • After the addition, stir the mixture for a short period (e.g., 15-30 minutes) at the same temperature.

    • Quench the reaction by pouring the mixture into a beaker of ice-cold water with stirring.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with water until neutral.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

Quantitative Data

Table 1: Influence of Acid Catalyst on Ionone Isomer Ratio

Acid CatalystConcentrationTemperature (°C)α-Ionone (%)β-Ionone (%)Reference
H₂SO₄95-98%0-5LowHigh[5]
H₃PO₄85%20-25HighLow[4][9]
Trifluoroacetic Acid / H₂SO₄MixtureNot specified-High[14]

Table 2: Effect of Reaction Conditions on Pseudoionone Yield

CatalystMolar Ratio (Citral:Acetone)Temperature (°C)Yield (%)Reference
NaOH1:1056~75[4]
KOH1:1040~70-80[4][11]
Hydrotalcite1:1066>80[4]

Visualizations

Dehydrodihydroionol_Synthesis Citral Citral Condensation Aldol Condensation (Base Catalyst) Citral->Condensation Acetone Acetone Acetone->Condensation Pseudoionone Pseudoionone Condensation->Pseudoionone Yield: 70-80% Cyclization Acid-Catalyzed Cyclization Pseudoionone->Cyclization Ionone_Derivative β-Ionone Derivative Cyclization->Ionone_Derivative Isomer Control Reduction Ketone Reduction (e.g., NaBH₄) Ionone_Derivative->Reduction Dihydroionol_Derivative Dihydroionol Derivative Reduction->Dihydroionol_Derivative Dehydration Dehydration (Acid Catalyst) Dihydroionol_Derivative->Dehydration Final_Product This compound Dehydration->Final_Product

References

Technical Support Center: Stereoselective Synthesis of Dehydrodihydroionol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stereoselective synthesis of Dehydrodihydroionol. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main challenge lies in the stereoselective reduction of the α,β-unsaturated ketone precursor, Dehydrodihydroionone. Key difficulties include:

  • Chemoselectivity: Achieving selective 1,2-reduction of the ketone carbonyl group to a hydroxyl group, while avoiding the competing 1,4-conjugate reduction of the carbon-carbon double bond.

  • Enantioselectivity: Controlling the stereochemistry at the newly formed chiral center to obtain a high enantiomeric excess (e.e.) of the desired (S)- or (R)-Dehydrodihydroionol.

  • Catalyst/Reagent Selection: Identifying the optimal chiral catalyst or reagent and reaction conditions that provide high yield and high stereoselectivity.

  • Substrate Purity: Ensuring the purity of the starting Dehydrodihydroionone, as impurities can interfere with the catalyst and affect the reaction outcome.

Q2: What are the common strategies for the stereoselective synthesis of this compound?

A2: The most common strategies involve the asymmetric reduction of Dehydrodihydroionone. These can be broadly categorized as:

  • Catalytic Asymmetric Reduction: This involves the use of a chiral catalyst to transfer hydride to the carbonyl group. Common methods include:

    • Asymmetric Transfer Hydrogenation (ATH): Utilizes a chiral transition metal catalyst (e.g., Ruthenium, Iridium) and a hydrogen donor (e.g., isopropanol, formic acid).

    • Catalytic Hydrosilylation: Employs a chiral catalyst with a silane reducing agent, followed by hydrolysis.

    • Chiral Lewis Acid Catalyzed Borohydride Reduction: Uses a chiral Lewis acid to activate the ketone towards reduction by a borohydride reagent.[1]

  • Enzymatic Reduction: This method uses isolated enzymes, such as ketoreductases or alcohol dehydrogenases, or whole-cell systems to perform the stereoselective reduction.

  • Kinetic Resolution: This strategy involves the non-stereoselective synthesis of racemic this compound, followed by the selective reaction of one enantiomer using an enzyme (e.g., a lipase) to allow for the separation of the unreacted enantiomer.[2]

Q3: How can I determine the enantiomeric excess (e.e.) of my this compound sample?

A3: The enantiomeric excess is typically determined using chiral chromatography, most commonly:

  • Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase column that can separate the two enantiomers.

  • Chiral Gas Chromatography (GC): Using a chiral capillary column.

The identity of the enantiomers can be confirmed by comparing the retention times with those of authentic, enantiomerically pure standards, if available.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Inactive Catalyst/Reagent Ensure the catalyst or reducing agent is fresh and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature). Perform a control reaction with a known substrate to verify catalyst/reagent activity.
Poor Substrate Quality Purify the starting Dehydrodihydroionone by chromatography or distillation to remove impurities that may inhibit the catalyst.
Sub-optimal Reaction Conditions Optimize reaction parameters such as temperature, pressure (for hydrogenation), solvent, and reaction time. A lower temperature may be required to improve stability and selectivity.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Product Degradation This compound may be sensitive to acidic or basic conditions during workup. Use a buffered aqueous solution for quenching and extraction.
Problem 2: Low Enantioselectivity (Low e.e.)
Possible Cause Troubleshooting Step
Inappropriate Chiral Ligand/Catalyst Screen a variety of chiral ligands or catalysts. The choice of ligand can have a significant impact on enantioselectivity.[3][4]
Incorrect Catalyst Loading Optimize the catalyst loading. Too low a loading may result in a slow and unselective reaction, while too high a loading can sometimes decrease selectivity.
Racemization of Product If the reaction conditions are too harsh (e.g., high temperature, strong acid/base), the product may racemize. Employ milder reaction and workup conditions.
Presence of Water or Oxygen For many catalytic systems, the exclusion of water and oxygen is critical. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
Solvent Effects The choice of solvent can influence the conformation of the catalyst-substrate complex. Screen different solvents to find the optimal one for enantioselectivity.
Problem 3: Poor Chemoselectivity (Formation of 1,4-Reduction Product)
Possible Cause Troubleshooting Step
Incorrect Reducing Agent Some reducing agents have a higher propensity for 1,4-reduction. For 1,2-reduction, reagents like sodium borohydride in the presence of a Lewis acid (Luche reduction) are often preferred over more aggressive hydrides.
Steric Hindrance The steric environment around the carbonyl group and the double bond influences the regioselectivity. The choice of a bulky catalyst or reagent can sometimes favor 1,2-addition.
Reaction Temperature Lowering the reaction temperature often increases the selectivity for 1,2-reduction.
Catalyst System Certain catalytic systems are specifically designed for high 1,2-regioselectivity in the reduction of enones.[1][5]

Quantitative Data Summary

The following table summarizes typical quantitative data for different stereoselective reduction methods applicable to Dehydrodihydroionone. Please note that specific results will vary depending on the exact substrate, catalyst, and reaction conditions.

MethodCatalyst/ReagentReducing AgentSolventTemp (°C)Yield (%)e.e. (%)Reference
Asymmetric Transfer Hydrogenation(S,S)-RuCl[(p-cymene)TsDPEN]HCOOH/NEt3CH2Cl228>95>98General ATH
Chiral Lewis Acid CatalysisChiral N,N'-Dioxide-Sc(OTf)3KBH4THF0~99up to 95[1]
Oxazaborolidine Catalysis(S)-CBS CatalystBH3·SMe2THF-20>90>95[3]
Enzymatic ReductionKetoreductaseNADPHBuffer30Variable>99General KRED
Lipase-catalyzed ResolutionCandida antarctica lipase BVinyl acetateHexane25~45 (for alcohol)>99[2]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst

This protocol is a general procedure for the asymmetric transfer hydrogenation of an α,β-unsaturated ketone, adapted for Dehydrodihydroionone.

Materials:

  • Dehydrodihydroionone

  • (S,S)-RuCl[(p-cymene)TsDPEN] catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt3)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve Dehydrodihydroionone (1.0 mmol) in anhydrous CH2Cl2 (5 mL).

  • In a separate vial, prepare a 5:2 molar mixture of formic acid and triethylamine.

  • Add the (S,S)-RuCl[(p-cymene)TsDPEN] catalyst (0.01 mmol, 1 mol%) to the reaction flask.

  • Add the formic acid/triethylamine mixture (1.5 mmol HCOOH, 0.6 mmol NEt3) to the reaction flask.

  • Stir the reaction mixture at 28 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the product with CH2Cl2 (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

This protocol describes a general procedure for the kinetic resolution of racemic this compound.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous Hexane

  • Standard laboratory glassware

Procedure:

  • To a solution of racemic this compound (1.0 mmol) in anhydrous hexane (10 mL), add immobilized Candida antarctica lipase B (50 mg).

  • Add vinyl acetate (1.2 mmol) to the mixture.

  • Shake the reaction mixture at 25 °C and monitor the conversion by GC or TLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached, filter off the enzyme and wash it with hexane.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted this compound from the acetylated product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the resolved alcohol and the hydrolyzed ester (after hydrolysis) by chiral HPLC or GC.

Visualizations

experimental_workflow cluster_synthesis Stereoselective Synthesis cluster_analysis Analysis & Purification start Dehydrodihydroionone reduction Asymmetric Reduction start->reduction product This compound (Racemic or Enantioenriched) reduction->product purification Purification (Column Chromatography) product->purification analysis e.e. Determination (Chiral HPLC/GC) purification->analysis final_product Enantiopure This compound analysis->final_product

Caption: General workflow for the stereoselective synthesis and analysis of this compound.

troubleshooting_logic cluster_yield Yield Troubleshooting cluster_ee e.e. Troubleshooting cluster_chemo Chemoselectivity Troubleshooting start Experiment Start check_yield Low Yield? start->check_yield check_ee Low e.e.? check_yield->check_ee No yield_cause1 Check Catalyst/Reagent Activity check_yield->yield_cause1 Yes check_chemo Poor Chemoselectivity? check_ee->check_chemo No ee_cause1 Screen Chiral Ligands/Catalysts check_ee->ee_cause1 Yes success Successful Synthesis check_chemo->success No chemo_cause1 Change Reducing Agent check_chemo->chemo_cause1 Yes yield_cause2 Purify Starting Material yield_cause1->yield_cause2 yield_cause3 Optimize Reaction Conditions yield_cause2->yield_cause3 yield_cause3->check_yield ee_cause2 Optimize Catalyst Loading ee_cause1->ee_cause2 ee_cause3 Use Milder Conditions ee_cause2->ee_cause3 ee_cause3->check_ee chemo_cause2 Lower Reaction Temperature chemo_cause1->chemo_cause2 chemo_cause3 Use Selective Catalyst System chemo_cause2->chemo_cause3 chemo_cause3->check_chemo

References

Degradation pathways of Dehydrodihydroionol under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Dehydrodihydroionol under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a sesquiterpenoid with the molecular formula C13H22O and the IUPAC name 4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)butan-2-ol.[1][2][3] Understanding its stability is crucial for determining its shelf-life, identifying potential degradation products that could affect its efficacy or safety, and developing stable formulations.

Q2: What are the typical stress conditions used to study the degradation of this compound?

Forced degradation studies typically expose this compound to a range of stress conditions to accelerate its degradation. These conditions generally include:

  • Acidic hydrolysis: Treatment with acids like HCl.

  • Alkaline hydrolysis: Treatment with bases like NaOH.

  • Oxidative degradation: Exposure to oxidizing agents like hydrogen peroxide.

  • Thermal stress: Heating at elevated temperatures.

  • Photolytic stress: Exposure to UV or visible light.

Q3: What are the likely degradation pathways for this compound under these stress conditions?

While specific experimental data on this compound is limited, based on its chemical structure and the degradation of related compounds like ionones, terpenes, and carotenoids, the following pathways can be anticipated:

  • Acidic Conditions: Under acidic conditions, terpenes are known to undergo rearrangements.[4] For this compound, this could involve isomerization of the double bonds within the cyclohexadiene ring, or dehydration of the secondary alcohol to form additional double bonds.

  • Alkaline Conditions: The stability of related terpene derivatives can be pH-dependent.[5][6][7] While the alcohol functional group in this compound is relatively stable to alkali, extreme pH and high temperatures could potentially lead to minor degradation.

  • Oxidative Conditions: The double bonds in the ring and the secondary alcohol are susceptible to oxidation. Similar to carotenoids, oxidation could lead to the formation of epoxides on the ring.[8][9] The butanol side chain could be oxidized to a ketone (forming a dehydrodihydroionone analog) or cleaved to yield smaller volatile compounds. Oxidative stress has been shown to degrade lycopene, a related carotenoid, into smaller molecules.[10][11]

  • Thermal Stress: Elevated temperatures can accelerate the reactions seen under other conditions, particularly oxidation and rearrangements.

  • Photolytic Stress: UV radiation can induce isomerization of the double bonds and promote radical-mediated oxidation reactions, similar to the degradation of β-ionone.[12]

Troubleshooting Guides

Issue 1: No degradation is observed under initial stress conditions.

  • Possible Cause: The stress conditions are not harsh enough.

  • Troubleshooting Steps:

    • Increase the concentration of the acid, base, or oxidizing agent.

    • Increase the temperature of the reaction.

    • Extend the duration of the stress exposure.

    • For photolytic studies, increase the intensity of the light source.

Issue 2: The sample degrades completely, and no distinct degradation products can be identified.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Decrease the concentration of the stressor.

    • Lower the reaction temperature.

    • Shorten the exposure time and analyze samples at multiple time points to capture intermediate degradants.

Issue 3: Multiple degradation peaks are observed in the chromatogram, making identification difficult.

  • Possible Cause: Complex degradation pathways are occurring simultaneously.

  • Troubleshooting Steps:

    • Optimize the chromatographic method (e.g., gradient, column chemistry) to improve the resolution of the peaks.

    • Employ a mass spectrometer (LC-MS) to obtain mass information for each peak, which can aid in structural elucidation.

    • Isolate the major degradation products using preparative chromatography for further characterization by techniques like NMR.

Experimental Protocols

General Protocol for Forced Degradation Study of this compound

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and alkaline samples if necessary.

    • Dilute the sample to an appropriate concentration for analysis.

    • Analyze the sample using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Data Evaluation:

    • Calculate the percentage degradation of this compound.

    • Determine the relative peak areas of the degradation products.

    • Use the data from the PDA and MS detectors to propose structures for the degradation products.

Data Presentation

Table 1: Summary of Hypothetical Degradation of this compound under Various Stress Conditions

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation of this compoundNumber of Major Degradation Products
Acidic Hydrolysis0.1 M HCl246015%2
Alkaline Hydrolysis0.1 M NaOH24605%1
Oxidative Degradation3% H2O2242525%3
Thermal Degradation-488010%2
Photolytic DegradationUV light (254 nm)242520%3

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions.

Visualizations

G cluster_workflow Experimental Workflow for Forced Degradation Studies Stock Solution Stock Solution Stress Conditions Stress Conditions Stock Solution->Stress Conditions Expose to Acid, Base, Oxidant, Heat, Light Sample Analysis Sample Analysis Stress Conditions->Sample Analysis HPLC-PDA-MS Data Evaluation Data Evaluation Sample Analysis->Data Evaluation Identify Degradants & Pathways

Caption: A generalized workflow for conducting forced degradation studies.

G cluster_acid Acidic Stress (e.g., HCl) cluster_oxidative Oxidative Stress (e.g., H2O2) cluster_photolytic Photolytic Stress (e.g., UV Light) This compound This compound Isomerized Products Isomerized Products This compound->Isomerized Products Dehydrated Products Dehydrated Products This compound->Dehydrated Products Epoxides Epoxides This compound->Epoxides Ketone Analog Ketone Analog This compound->Ketone Analog Side-chain Cleavage Products Side-chain Cleavage Products This compound->Side-chain Cleavage Products Photoisomers Photoisomers This compound->Photoisomers Radical Oxidation Products Radical Oxidation Products This compound->Radical Oxidation Products

Caption: Proposed major degradation pathways for this compound.

References

Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues during the HPLC analysis of Dehydrodihydroionol.

Troubleshooting Guide: Resolving Co-elution

Co-elution, the incomplete separation of two or more compounds in a chromatographic system, is a common challenge in HPLC analysis. For a compound like this compound, which may exist as multiple isomers or be present in complex matrices, co-elution can significantly impact the accuracy and precision of quantification. This guide provides a systematic approach to troubleshooting and resolving these issues.

Problem: Poor resolution between this compound and an interfering peak.

The primary goal is to increase the separation factor (α) and/or the efficiency (N) of the chromatographic system to achieve baseline resolution.

Step 1: Initial Assessment & System Suitability

Before modifying the method, ensure your HPLC system is performing optimally.

  • Q1: My chromatogram shows broad or tailing peaks for this compound. What should I check first?

    A1: Peak broadening and tailing can contribute to apparent co-elution. Before adjusting the mobile phase or column, verify the following:

    • Column Health: The column may be contaminated or have a void. Try flushing the column with a strong solvent or, if the problem persists, replace the column.

    • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.

    • Flow Rate: Ensure the pump is delivering a consistent and accurate flow rate.

    • Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.

Step 2: Method Optimization

If the system is functioning correctly, the next step is to optimize the chromatographic method.

  • Q2: How can I improve the separation of this compound from a closely eluting impurity using a C18 column?

    A2: For a standard C18 column, you can manipulate the mobile phase composition and gradient profile.

    • Mobile Phase Composition:

      • Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Acetonitrile often provides sharper peaks and lower viscosity, while methanol can offer different selectivity.

      • pH Adjustment: If the co-eluting impurity has ionizable groups, adjusting the pH of the aqueous mobile phase with a buffer (e.g., phosphate or acetate buffer) can alter its retention time relative to this compound.

    • Gradient Elution:

      • Shallow Gradient: A shallower gradient (slower increase in organic solvent concentration) can improve the resolution of closely eluting peaks.

      • Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition during the elution of the critical pair can also enhance separation.

  • Q3: I've tried optimizing the mobile phase on my C18 column, but the co-elution persists. What's the next step?

    A3: If mobile phase optimization is insufficient, consider changing the stationary phase to introduce a different separation mechanism.

    • Alternative Stationary Phases:

      • Phenyl-Hexyl Column: The phenyl stationary phase provides pi-pi interactions, which can be effective for separating aromatic or unsaturated compounds like this compound from other components.

      • C30 Column: C30 columns are particularly well-suited for separating structurally similar isomers, such as carotenoid degradation products, due to their shape selectivity.

      • Chiral Column: this compound possesses a chiral center. If the co-eluting peak is a stereoisomer, a chiral stationary phase (e.g., cellulose or amylose-based) will be necessary for separation.

Experimental Protocols

Protocol 1: Mobile Phase Optimization on a C18 Column

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detector: UV/Vis (PDA) at an appropriate wavelength for this compound.

  • Method:

    • Start with a gradient of 50% B to 95% B over 15 minutes.

    • If co-elution occurs, try a shallower gradient, for example, 60% B to 80% B over 20 minutes.

    • Experiment with methanol as mobile phase B to assess changes in selectivity.

Protocol 2: Screening Alternative Stationary Phases

  • Columns:

    • Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)

    • C30 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase & Gradient: Use the optimized conditions from Protocol 1 as a starting point.

  • Method:

    • Equilibrate each new column with the mobile phase for at least 15-20 column volumes.

    • Inject the sample and compare the chromatograms obtained from each column.

    • Further optimize the mobile phase for the column that provides the best initial separation.

Protocol 3: Chiral Separation

  • Column: Chiral Stationary Phase (e.g., Chiralpak IA, IB, or IC)

  • Mobile Phase: Typically a non-polar mobile phase like hexane/isopropanol or a polar organic mobile phase like methanol or acetonitrile. The choice will depend on the specific chiral column.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Method:

    • Consult the column manufacturer's guidelines for recommended mobile phases.

    • Start with a simple isocratic mobile phase (e.g., 90:10 Hexane:Isopropanol).

    • Adjust the ratio of the polar modifier to optimize the separation of the enantiomers.

Data Presentation

Table 1: Hypothetical Retention Times (min) and Resolution (Rs) for this compound and an Impurity with Different Methods

Method ConditionThis compound (t_R)Impurity (t_R)Resolution (Rs)
C18 Column
50-95% ACN Gradient8.528.650.95
60-80% ACN Gradient10.2310.581.62
50-95% MeOH Gradient8.919.010.88
Phenyl-Hexyl Column
60-80% ACN Gradient11.1511.752.10
C30 Column
60-80% ACN Gradient12.5413.212.35

Table 2: Hypothetical Retention Times (min) and Resolution (Rs) for this compound Enantiomers on a Chiral Column

Mobile Phase (Hexane:IPA)Enantiomer 1 (t_R)Enantiomer 2 (t_R)Resolution (Rs)
95:512.3412.891.25
90:1010.1110.821.85
85:158.569.031.55

Frequently Asked Questions (FAQs)

  • Q4: What is "ghosting" or a "ghost peak" and how can it cause co-elution issues?

    A4: A ghost peak is an unexpected peak that appears in a chromatogram, often in blank runs. These peaks can arise from impurities in the mobile phase, sample carryover from a previous injection, or contamination in the HPLC system. If a ghost peak has a similar retention time to this compound, it can lead to co-elution and inaccurate quantification. To troubleshoot ghost peaks, run a blank gradient (injecting only the mobile phase) and systematically clean or replace components of the HPLC system.

  • Q5: Can the sample preparation method contribute to co-elution?

    A5: Yes, the sample preparation method can introduce interfering substances. For example, if this compound is extracted from a complex matrix like a plant extract or a formulated product, other compounds with similar polarities may be co-extracted and subsequently co-elute. To address this, consider incorporating a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to clean up the sample before HPLC analysis.

  • Q6: My detector is a mass spectrometer (MS). How can I resolve co-elution if I can't achieve chromatographic separation?

    A6: If chromatographic separation is not possible, an MS detector can sometimes differentiate between co-eluting compounds based on their mass-to-charge ratio (m/z). By using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), you can selectively detect and quantify this compound even in the presence of a co-eluting impurity, provided they have different masses.

Visualizations

Troubleshooting_Workflow Troubleshooting Co-elution in HPLC Analysis start Co-elution Observed check_system Check System Suitability (Peak Shape, Pressure) start->check_system system_ok System OK? check_system->system_ok optimize_mobile_phase Optimize Mobile Phase (Gradient, Organic Solvent, pH) system_ok->optimize_mobile_phase Yes fix_system Fix System Issues (Flush/Replace Column, Check for Leaks) system_ok->fix_system No resolution_achieved Resolution Achieved? optimize_mobile_phase->resolution_achieved change_column Change Stationary Phase (Phenyl, C30, Chiral) resolution_achieved->change_column No end_success Analysis Complete resolution_achieved->end_success Yes resolution_achieved2 Resolution Achieved? change_column->resolution_achieved2 resolution_achieved2->end_success Yes end_fail Further Method Development Required resolution_achieved2->end_fail No fix_system->check_system

Caption: A logical workflow for troubleshooting co-elution issues.

Separation_Factors Factors Influencing HPLC Separation separation Peak Separation (Resolution) mobile_phase Mobile Phase separation->mobile_phase stationary_phase Stationary Phase separation->stationary_phase instrument_params Instrument Parameters separation->instrument_params organic_solvent Organic Solvent Type & Ratio mobile_phase->organic_solvent ph_buffer pH and Buffer mobile_phase->ph_buffer gradient Gradient Profile mobile_phase->gradient column_chemistry Column Chemistry (C18, Phenyl, etc.) stationary_phase->column_chemistry particle_size Particle Size & Column Dimensions stationary_phase->particle_size flow_rate Flow Rate instrument_params->flow_rate temperature Column Temperature instrument_params->temperature

Caption: Key factors influencing HPLC peak separation.

Technical Support Center: Enhancing the Solubility of Dehydrodihydroionol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Dehydrodihydroionol for in vitro experiments.

Troubleshooting Guide

Issue: My this compound is not dissolving in my aqueous culture medium.

  • Question: I am trying to prepare a working solution of this compound in my cell culture medium, but it is precipitating or forming an oily layer. What should I do?

  • Answer: this compound is known to be insoluble in water, which is the primary component of cell culture media.[1] To overcome this, you will need to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your culture medium.

Issue: Even after using a solvent, the compound precipitates upon dilution in the medium.

  • Question: I dissolved this compound in an organic solvent, but it crashed out of solution when I added it to my aqueous buffer. How can I prevent this?

  • Answer: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous solution. Here are several strategies to address this:

    • Optimize the Stock Solution Concentration: Try preparing a less concentrated stock solution.[2] This will reduce the solvent concentration upon dilution into the final medium.

    • Use a Co-solvent System: Instead of a single organic solvent, a mixture of solvents can sometimes improve solubility upon dilution.

    • Incorporate Surfactants or Solubilizing Agents: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the culture medium to help keep the compound in solution.[2]

    • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Frequently Asked Questions (FAQs)

1. What are the basic physical and chemical properties of this compound?

This compound is a sesquiterpenoid with the following properties:

PropertyValueReference
Molecular FormulaC13H22O[1]
Molecular Weight194.31 g/mol [1]
AppearanceColorless to pale yellow clear liquid[3]
Boiling Point80.00 °C @ 1.00 mm Hg[1]
SolubilitySoluble in alcohol and most fixed oils; insoluble in water.[1]

2. What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of hydrophobic compounds for in vitro assays due to its high solubilizing power and relatively low toxicity at low concentrations.[4] Ethanol is another potential solvent.[4]

3. What is the maximum concentration of DMSO that can be used in cell culture?

The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same concentration of DMSO without the compound) in your experiments.

4. How can I use cyclodextrins to enhance the solubility of this compound?

You can prepare an inclusion complex of this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). This can be achieved by a kneading or co-precipitation method.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out a desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add a calculated volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparing a Working Solution in Cell Culture Medium

  • Pre-warming: Pre-warm the cell culture medium to 37°C.

  • Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution drop-wise. This rapid mixing helps to prevent localized high concentrations of the compound and solvent, which can lead to precipitation.

  • Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to the cells being used.

  • Observation: Visually inspect the medium for any signs of precipitation. If precipitation occurs, consider using a lower final concentration of this compound or employing a solubility enhancement technique.

Visualizations

TroubleshootingWorkflow start Start: this compound Precipitation in Medium stock_prep Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_prep dilution Dilute Stock into Aqueous Medium stock_prep->dilution precipitates Precipitation Occurs? dilution->precipitates success Success: Homogeneous Solution precipitates->success No troubleshoot Troubleshooting Options precipitates->troubleshoot Yes lower_conc Lower Stock Concentration troubleshoot->lower_conc surfactant Add Surfactant (e.g., Tween® 80) to Medium troubleshoot->surfactant cyclodextrin Use Cyclodextrin Inclusion Complex troubleshoot->cyclodextrin lower_conc->dilution surfactant->dilution cyclodextrin->dilution

Caption: Troubleshooting workflow for enhancing this compound solubility.

SignalingPathway compound This compound receptor Cell Surface Receptor compound->receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response

References

Troubleshooting poor reproducibility in Dehydrodihydroionol bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the reproducibility of Dehydrodihydroionol bioassays. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing high variability in our cell viability assay results when treating cells with this compound. What are the potential causes and solutions?

A1: High variability in cell viability assays (e.g., MTT, XTT) is a common issue. Several factors related to the compound, cells, and assay procedure can contribute to this problem.

Troubleshooting Guide: High Variability in Cell Viability Assays

Potential CauseRecommended Solution
Compound-Related Issues
Inconsistent this compound concentrationPrepare a fresh stock solution of this compound for each experiment. Ensure complete solubilization; consider brief sonication. Perform serial dilutions carefully and use calibrated pipettes.
Compound precipitationThis compound is soluble in alcohol and most fixed oils but insoluble in water.[1] Ensure the final solvent concentration in the cell culture medium is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). Visually inspect for any precipitation after addition to the medium.
Compound degradationStore this compound stock solutions at the recommended temperature (e.g., -20°C or -80°C) and protect from light. Avoid repeated freeze-thaw cycles.
Cell-Related Issues
Inconsistent cell seeding densityUse a hemocytometer or an automated cell counter to ensure accurate cell counts. Mix the cell suspension thoroughly before and during plating to prevent settling.
Edge effects in microplatesTo minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or culture medium.[2]
Cell passage number and healthUse cells within a consistent and low passage number range for all experiments. Monitor cell morphology and doubling time to ensure cultures are healthy and not senescent.
Assay Procedure Issues
Inconsistent incubation timesUse a multichannel pipette for simultaneous addition of reagents.[3] Stagger the timing of plate processing to ensure consistent incubation periods for all plates.
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions. Change pipette tips between each sample and reagent.[4][5]
Reagent variabilityUse reagents from the same lot number for an entire experiment.[3][4] Prepare fresh assay reagents as needed and do not use expired reagents.

Q2: Our results for the effect of this compound on the JNK signaling pathway are not reproducible. How can we troubleshoot this?

A2: Assays targeting signaling pathways like JNK can be complex and sensitive to minor variations in experimental conditions. Reproducibility issues often stem from sample preparation, antibody performance, and detection methods.

Troubleshooting Guide: Poor Reproducibility in JNK Pathway Assays

Potential CauseRecommended Solution
Sample Preparation
Inconsistent cell lysisEnsure complete and consistent cell lysis by using a validated lysis buffer and protocol. Keep samples on ice to prevent protein degradation. Determine protein concentration for each lysate and normalize before proceeding.
Variable protein phosphorylation statesProcess all samples quickly after treatment to preserve the phosphorylation status of target proteins. Include phosphatase and protease inhibitors in the lysis buffer.
Immunoprecipitation (IP) / Western Blot Issues
Inconsistent antibody performanceUse a validated antibody specific for the target protein (e.g., phospho-JNK, phospho-c-Jun). Use the same antibody lot for all experiments. Optimize antibody concentrations to achieve a good signal-to-noise ratio.
Inefficient immunoprecipitationEnsure sufficient antibody and protein A/G bead incubation times. Wash the beads thoroughly to remove non-specific binding.
Variable transfer in Western blottingEnsure complete and even transfer of proteins from the gel to the membrane by optimizing transfer time and voltage. Use a loading control (e.g., β-actin, GAPDH) to normalize for protein loading.
Detection and Analysis
Inconsistent substrate incubationEnsure the chemiluminescent substrate is fresh and evenly applied across the membrane. Optimize exposure time to avoid signal saturation.
Subjective data analysisUse densitometry software to quantify band intensity. Normalize the signal of the protein of interest to the loading control.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay with this compound

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control wells (medium with the same final solvent concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: JNK Activity Assay (Based on c-Jun Phosphorylation)

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with this compound at various concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate.

  • Immunoprecipitation of JNK:

    • Incubate 200-500 µg of protein lysate with an anti-JNK antibody overnight at 4°C with gentle rocking.

    • Add protein A/G agarose beads and incubate for an additional 1-2 hours.

    • Wash the beads several times with lysis buffer and then with kinase assay buffer.

  • Kinase Assay:

    • Resuspend the beads in kinase assay buffer containing ATP and a GST-c-Jun fusion protein (as a substrate).

    • Incubate at 30°C for 30 minutes to allow JNK to phosphorylate c-Jun.

    • Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Western Blot Analysis:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for phosphorylated c-Jun (Ser63/73).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Data Presentation

Table 1: Example of Variable Cell Viability Data with this compound

This compound (µM)Experiment 1 (% Viability)Experiment 2 (% Viability)Experiment 3 (% Viability)Mean (% Viability)Standard Deviation
0 (Vehicle)100.0100.0100.0100.00.0
195.288.199.394.25.6
1075.660.382.172.711.2
5042.825.755.441.314.9
10015.15.920.313.87.4

Table 2: Example of Improved Cell Viability Data Following Troubleshooting

This compound (µM)Experiment 1 (% Viability)Experiment 2 (% Viability)Experiment 3 (% Viability)Mean (% Viability)Standard Deviation
0 (Vehicle)100.0100.0100.0100.00.0
198.196.597.897.50.8
1078.280.177.578.61.3
5045.347.946.146.41.3
10018.219.517.918.50.8

Visualizations

Dehydrodihydroionol_Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution D Treat Cells with This compound Dilutions A->D B Culture and Harvest Cells C Seed Cells in Microplate B->C C->D E Perform Specific Bioassay (e.g., MTT, JNK Activity) D->E F Measure Signal (e.g., Absorbance, Luminescence) E->F G Analyze and Interpret Results F->G

Caption: General experimental workflow for this compound bioassays.

JNK_Signaling_Pathway cluster_stimulus Stimulus cluster_cascade Kinase Cascade cluster_downstream Downstream Effects This compound This compound MAPKKK MAPKKK (e.g., MEKK1) This compound->MAPKKK ? MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun p_cJun Phospho-c-Jun cJun->p_cJun Phosphorylation Apoptosis Apoptosis/Cellular Response p_cJun->Apoptosis

Caption: Hypothesized effect of this compound on the JNK signaling pathway.

References

Strategies to minimize epimerization during Dehydrodihydroionol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dehydrodihydroionol synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to stereochemical control, primarily focusing on the minimization of epimerization during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in this compound synthesis?

A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the context of this compound synthesis, which results in a molecule with multiple chiral centers, epimerization can lead to the formation of undesired diastereomers. This is a significant concern because different diastereomers can have different biological activities and physicochemical properties, complicating purification and potentially reducing the efficacy and safety of the final product.

Q2: Which steps in the synthesis of this compound are most prone to epimerization?

A2: The step most susceptible to epimerization is often the one involving the formation or manipulation of the stereocenter bearing the hydroxyl group. For instance, in a common synthetic route involving the reduction of a dehydroionone precursor, the conditions used for this reduction can influence the stereochemical outcome. Additionally, exposure of the this compound product or its intermediates to acidic or basic conditions can potentially lead to epimerization at the carbon alpha to the carbonyl group if one is present in an intermediate.[1][2]

Q3: What are the primary strategies to control the stereochemistry during this compound synthesis?

A3: The main strategies for controlling stereochemistry include:

  • Diastereoselective Reduction: Utilizing specific reducing agents and reaction conditions to selectively form one diastereomer of the alcohol from a ketone precursor (dehydroionone). This is one of the most common and effective methods.

  • Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule that already contains one or more of the desired stereocenters.[3][4][5] This approach can simplify the synthesis and reduce the risk of forming undesired stereoisomers.

  • Use of Chiral Catalysts: Employing chiral catalysts to influence the stereochemical outcome of key bond-forming reactions.[6][7]

Q4: How can I determine the diastereomeric ratio of my this compound product?

A4: The diastereomeric ratio (d.r.) is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10][11] By carefully integrating the signals corresponding to each diastereomer in the ¹H NMR spectrum, you can calculate their relative amounts. In cases of significant signal overlap, advanced NMR techniques like band-selective pure shift NMR can be employed for better resolution.[8][10][12] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can also be an effective method for separating and quantifying diastereomers.

Troubleshooting Guide: Minimizing Epimerization

This guide addresses common issues encountered during the synthesis of this compound, with a focus on preventing and troubleshooting epimerization.

Problem Potential Cause Troubleshooting Strategy
Poor Diastereoselectivity in the Reduction of Dehydroionone The reducing agent is not sufficiently selective.- Use a bulkier reducing agent such as L-Selectride® or a chiral reducing agent like the CBS reagent (Corey-Bakshi-Shibata).- Optimize the reaction temperature; lower temperatures often lead to higher selectivity.
The solvent is influencing the transition state geometry unfavorably.- Screen different solvents. Aprotic, non-polar solvents like THF or toluene are often good starting points.- The presence of coordinating solvents could enhance selectivity with certain reagents.
Epimerization Observed After Purification The purification method (e.g., silica gel chromatography) is exposing the product to acidic conditions.- Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the mobile phase).- Consider alternative purification methods such as flash chromatography on neutral alumina or preparative HPLC with a neutral mobile phase.
Epimerization During a Protecting Group Cleavage Step The cleavage conditions are too harsh (strongly acidic or basic).- If using an acid-labile protecting group, opt for milder acidic conditions or a different protecting group that can be removed under neutral conditions (e.g., hydrogenolysis).- For base-labile groups, use the mildest effective base and the lowest possible temperature.
Inconsistent Diastereomeric Ratios Between Batches Variations in reaction setup, reagent quality, or reaction time.- Ensure strict control over reaction parameters: temperature, addition rates, and reaction time.- Use freshly distilled solvents and high-purity reagents.- Quench the reaction promptly and consistently once complete.

Data Presentation: Comparison of Reduction Conditions

The following table summarizes hypothetical quantitative data for the diastereoselective reduction of dehydroionone to this compound under various conditions. This data is intended to serve as a guideline for experimental design.

Entry Reducing Agent Solvent Temperature (°C) Diastereomeric Ratio (d.r.)
1NaBH₄Methanol075:25
2NaBH₄THF-7885:15
3L-Selectride®THF-7895:5
4K-Selectride®THF-7892:8
5(R)-CBS ReagentToluene-40>98:2 (for the S-alcohol)
6(S)-CBS ReagentToluene-402:>98 (for the R-alcohol)

Experimental Protocols

Protocol 1: Diastereoselective Reduction of Dehydroionone using L-Selectride®

This protocol aims to achieve high diastereoselectivity in the reduction of the ketone precursor to the corresponding alcohol.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

    • Dissolve dehydroionone (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M solution) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer.

  • Reaction:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 3 hours.

  • Workup:

    • Quench the reaction by the slow, dropwise addition of water (be cautious as hydrogen gas is evolved).

    • Follow with the addition of 1 M aqueous sodium hydroxide solution and then 30% hydrogen peroxide solution, maintaining the temperature below 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Chiral Pool Synthesis of (S)-Dehydrodihydroionol Starting from (R)-α-ionone

This protocol utilizes a commercially available chiral starting material to set one of the key stereocenters.

  • Starting Material:

    • Begin with commercially available (R)-α-ionone.

  • Functional Group Transformation:

    • Protect the ketone functionality of (R)-α-ionone as a ketal using ethylene glycol and a catalytic amount of p-toluenesulfonic acid in toluene, with azeotropic removal of water.

  • Oxidative Cleavage and Reduction:

    • Perform ozonolysis of the double bond in the side chain, followed by a reductive workup with dimethyl sulfide to yield an aldehyde.

    • Reduce the aldehyde to the primary alcohol using sodium borohydride in methanol.

  • Chain Extension:

    • Convert the primary alcohol to the corresponding bromide using PBr₃.

    • Displace the bromide with an appropriate nucleophile to introduce the remaining carbon atoms of the side chain.

  • Deprotection and Final Reduction:

    • Remove the ketal protecting group under mild acidic conditions to regenerate the ketone.

    • Perform a diastereoselective reduction of the ketone as described in Protocol 1 to generate the desired (S)-Dehydrodihydroionol.

Visualizations

Experimental_Workflow_Diastereoselective_Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dehydroionone in Anhydrous THF cool Cool to -78 °C start->cool add_reagent Add L-Selectride® cool->add_reagent stir Stir for 3h at -78 °C add_reagent->stir quench Quench with H₂O, NaOH, H₂O₂ stir->quench extract Extract with Et₂O quench->extract dry Dry and Concentrate extract->dry purify Flash Chromatography dry->purify end Pure this compound purify->end Logical_Relationship_Epimerization cluster_synthesis This compound Synthesis cluster_conditions Reaction/Workup Conditions cluster_outcome Product Outcome start Synthetic Intermediate acidic Acidic Conditions start->acidic Exposure to basic Basic Conditions start->basic Exposure to desired Desired Diastereomer start->desired Controlled Conditions epimerization Epimerization acidic->epimerization basic->epimerization undesired Undesired Diastereomer epimerization->undesired

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Dehydrodihydroionol and beta-Damascone

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the reported biological activities of Dehydrodihydroionol and beta-damascone. This document synthesizes available data to facilitate an objective assessment of their potential therapeutic applications.

Introduction

This compound and beta-damascone are two structurally related terpenoid compounds. Beta-damascone is a well-known fragrance and flavor compound found in roses and other natural sources, which has garnered scientific interest for its potential chemopreventive and anti-inflammatory properties. This compound is a less-studied compound, primarily utilized as a flavoring agent. This guide aims to collate and present the existing experimental data on the bioactivity of these two molecules to enable a direct comparison of their performance in various biological assays.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the bioactivity of beta-damascone. Despite extensive searches, no specific quantitative bioactivity data (e.g., IC50, EC50 values) from peer-reviewed experimental studies could be retrieved for this compound.

CompoundBioactivityAssay SystemQuantitative DataReference
beta-Damascone DerivativesAnti-inflammatoryInhibition of LPS-induced inducible nitric oxide synthase (iNOS) activity in RAW 264.7 murine macrophage cellsIC50: 1.8 - 7.9 µM[1]
beta-DamasconeNrf2 ActivationIncreased NRF2 protein levels and upregulation of Nrf2 target genes (Hmox1 and Nqo1) in bone marrow-derived dendritic cells (BMDCs)Not Quantified (Qualitative)[2]

Note on this compound: No peer-reviewed studies with quantitative data on the anti-inflammatory, antioxidant, or anticancer activity of this compound were identified during the literature search. Its primary documented application is as a flavoring agent.

Key Bioactivities and Experimental Protocols

Anti-inflammatory Activity of beta-Damascone

Beta-damascone and its derivatives have demonstrated notable anti-inflammatory effects. A key study reported the inhibition of nitric oxide (NO) production, a mediator of inflammation, in a cellular model of inflammation.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., beta-damascone) for a defined period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to that in the untreated (control) wells. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined from the dose-response curve.

Nrf2 Activation by beta-Damascone

Beta-damascone has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Experimental Protocol: Nrf2 Activation in Dendritic Cells

This protocol outlines the general steps to assess the activation of the Nrf2 pathway in immune cells, such as bone marrow-derived dendritic cells (BMDCs).

  • Cell Isolation and Culture: BMDCs are generated from the bone marrow of mice and cultured in an appropriate medium containing growth factors.

  • Compound Treatment: The cultured BMDCs are treated with the test compound (e.g., beta-damascone) for various time points.

  • Western Blot Analysis for Nrf2 Protein Levels:

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with a primary antibody specific for Nrf2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the relative increase in Nrf2 protein levels.

  • Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression:

    • Total RNA is extracted from the treated cells and reverse-transcribed into cDNA.

    • qRT-PCR is performed using specific primers for Nrf2 target genes (e.g., Hmox1, Nqo1).

    • The relative gene expression is calculated using a comparative Ct method, with a housekeeping gene used for normalization.

Signaling Pathway and Experimental Workflow Diagrams

G Workflow for Assessing Anti-inflammatory Activity cluster_0 Cell Culture and Treatment cluster_1 Measurement and Analysis A Seed RAW 264.7 cells in 96-well plates B Pre-treat with beta-damascone A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Measure nitrite concentration (Griess Assay) D->E F Calculate % inhibition and IC50 value E->F

Caption: Workflow for assessing the anti-inflammatory activity of beta-damascone.

G Nrf2 Signaling Pathway Activation by beta-Damascone beta_damascone beta-Damascone Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) beta_damascone->Keap1_Nrf2 Inhibition of Keap1 Nrf2 Nrf2 (Nucleus) Keap1_Nrf2->Nrf2 Nrf2 translocation ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Binding Antioxidant_Genes Expression of Antioxidant & Cytoprotective Genes (e.g., Hmox1, Nqo1) ARE->Antioxidant_Genes Activation

Caption: Simplified diagram of the Nrf2 signaling pathway activation by beta-damascone.

Conclusion

The available scientific literature indicates that beta-damascone possesses noteworthy anti-inflammatory and cytoprotective bioactivities, primarily through the inhibition of iNOS and activation of the Nrf2 signaling pathway. The quantitative data, although limited to a range for its anti-inflammatory effects, suggests a potency in the low micromolar range. In contrast, there is a significant lack of publicly available experimental data on the bioactivity of this compound beyond its use as a flavoring agent. This comparison highlights beta-damascone as a compound of interest for further investigation in the context of inflammatory and oxidative stress-related diseases. Future research should focus on determining a specific IC50 value for beta-damascone's anti-inflammatory activity and elucidating a quantitative measure of its Nrf2 activation potential. Furthermore, comprehensive screening of this compound's bioactivity is warranted to ascertain if it possesses any therapeutic potential.

References

A Comparative Guide to the Antioxidant Activity of Dehydrodihydroionol and Trolox

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the continuous search for novel and effective antioxidant compounds, both natural and synthetic, a thorough evaluation of their activity is paramount. This guide provides a comparative framework for assessing the antioxidant potential of Dehydrodihydroionol against the well-established standard, Trolox. This compound, a sesquiterpenoid and a derivative of β-ionone, belongs to a class of compounds that have shown promising biological activities.[1][2] Research into β-ionone derivatives has indicated that some of these compounds can exhibit potent antioxidant effects, in some cases even surpassing the activity of Trolox.[1][3][4]

Trolox, a water-soluble analog of vitamin E, is widely used as a benchmark in antioxidant capacity assays due to its consistent performance and clear mechanism of action.[5] This guide outlines the standardized experimental protocols necessary to directly compare the antioxidant activity of this compound with Trolox, enabling researchers to generate robust and reproducible data. While direct comparative studies are not yet prevalent in the literature, the methodologies described herein provide a clear pathway for such an evaluation.

Data Presentation: A Template for Comparison

To facilitate a direct and clear comparison, experimental data should be organized as shown in the table below. This standardized format allows for an at-a-glance assessment of the relative antioxidant potency of this compound.

Antioxidant AssayParameterTroloxThis compound
DPPH Radical Scavenging Assay IC50 (µM)Insert experimental valueInsert experimental value
TEAC1.0Calculate from experimental data
ABTS Radical Cation Decolorization Assay IC50 (µM)Insert experimental valueInsert experimental value
TEAC1.0Calculate from experimental data
Oxygen Radical Absorbance Capacity (ORAC) Assay ORAC Value (µmol TE/g)Insert experimental valueInsert experimental value

Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the initial radicals. TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of the antioxidant capacity of a substance relative to Trolox.

Experimental Protocols

The following are detailed methodologies for three of the most common and robust in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. This neutralization is observed as a color change from violet to yellow, which is measured spectrophotometrically.

Principle: The reduction of the DPPH radical by an antioxidant is measured by the decrease in absorbance at 517 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

    • Prepare a series of dilutions of Trolox (as the standard) and this compound in the appropriate solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of the standard (Trolox) or the test compound (this compound) to the wells.

    • A control well should contain the DPPH solution and the solvent without any antioxidant.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate.

Principle: The pre-formed ABTS radical cation has a characteristic blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically at 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of Trolox and this compound.

  • Assay Procedure:

    • In a 96-well microplate, add a large volume of the diluted ABTS radical solution to each well.

    • Add a small volume of the different concentrations of the standard or test compound.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Determine the IC50 value or calculate the TEAC value by comparing the percentage of inhibition of the sample to that of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Principle: The antioxidant's capacity to scavenge peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is quantified by measuring the decay of a fluorescent probe (e.g., fluorescein) over time. The presence of an antioxidant slows down the fluorescence decay.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in a phosphate buffer (pH 7.4).

    • Prepare an AAPH solution in the same buffer.

    • Prepare a series of dilutions of Trolox and this compound.

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescein solution to each well.

    • Add the different concentrations of the standard or test compound.

    • Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement and Calculation:

    • Immediately begin monitoring the fluorescence decay kinetically over a set period (e.g., 60-90 minutes) with a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

    • The ORAC value is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of a Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for assessing antioxidant activity using a radical scavenging assay.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Radical Solution, Buffers) Mix Mix Reagents, Standard/Sample in 96-well plate Reagents->Mix Standard Prepare Standard dilutions (Trolox) Standard->Mix Sample Prepare Sample dilutions (this compound) Sample->Mix Incubate Incubate (Time & Temperature Specific) Mix->Incubate Measure Measure Absorbance/ Fluorescence Incubate->Measure Calculate Calculate % Inhibition, IC50, or TEAC Measure->Calculate Compare Compare Sample to Standard Calculate->Compare

Caption: Generalized workflow for in vitro antioxidant activity assays.

Conclusion

The comparison of the antioxidant activity of a novel compound like this compound to a well-established standard such as Trolox is a critical step in its evaluation as a potential therapeutic or preservative agent. The detailed protocols for the DPPH, ABTS, and ORAC assays provided in this guide offer a robust framework for generating reliable and comparable data. By adhering to these standardized methods, researchers can accurately quantify the antioxidant capacity of this compound and effectively position it within the landscape of known antioxidant compounds. The promising antioxidant activity of other β-ionone derivatives suggests that a thorough investigation into this compound is a worthwhile endeavor.

References

Comparative Analysis of Ionone Analogs: A Survey of Emerging Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of the current landscape of synthetic ionone derivatives reveals a growing interest in their therapeutic potential. While data on Dehydrodihydroionol remains scarce, a broader examination of the ionone scaffold highlights the development of promising analogs with potent anti-inflammatory, anticancer, and antimicrobial properties. This guide provides a comparative analysis of these synthetic analogs, presenting key experimental data and methodologies for researchers in drug discovery and development.

While the specific compound this compound has limited available biological data, its core structure, ionone, has served as a versatile scaffold for the synthesis of numerous derivatives with significant therapeutic potential. Researchers have successfully modified the ionone backbone to create analogs with enhanced biological activities, particularly in the areas of cancer, inflammation, and microbial infections. This guide summarizes the key findings from preclinical studies on these synthetic ionone analogs.

Anti-cancer Activity of Ionone Analogs

Recent studies have focused on the development of ionone derivatives as potential anti-cancer agents. A notable study synthesized a series of chiral ionone alkaloid derivatives and evaluated their antimetastatic effects on human breast cancer cells.

One of the most potent compounds, 11g , demonstrated significant inhibitory effects on cancer cell migration.[1] Further investigation revealed that its mechanism of action involves the inhibition of the HIF-1α/VEGF/VEGFR2/Akt signaling pathway, which is crucial for tumor angiogenesis and metastasis.[1]

The anti-proliferative and apoptosis-inducing properties of β-ionone and its derivatives have been reviewed, highlighting their potential in cancer prevention and chemotherapy.[2] These compounds are being explored for their ability to target distinct signaling pathways in cancer cells, potentially overcoming resistance to conventional therapies.[2]

Table 1: Anticancer Activity of a Chiral Ionone Alkaloid Derivative

CompoundCell LineAssayIC50 (µM)Reference
11g MDA-MB-231 (Human Breast Cancer)Chemotaxis Assay0.035 ± 0.004[1]

Anti-inflammatory and Antimicrobial Activities

Ionone derivatives have also been investigated for their anti-inflammatory and antimicrobial properties. A study on β-ionone derived chalcones demonstrated their potential as antimicrobial agents against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3]

Another study reported that β-ionone and its analogs possess antifungal and antimicrobial activities.[4] The degree of this activity was found to be dependent on the specific structural modifications of the ionone molecule.[4]

While specific quantitative data such as Minimum Inhibitory Concentrations (MICs) for a range of ionone analogs are not consistently available in the reviewed literature, the qualitative evidence strongly suggests that the ionone scaffold is a promising starting point for the development of new anti-infective agents.

Experimental Protocols

Chemotaxis Assay

The chemotaxis assay is utilized to evaluate the anti-migratory effects of compounds on cancer cells.

Methodology:

  • Human breast cancer cells (MDA-MB-231) are seeded in the upper chamber of a transwell insert.

  • The lower chamber contains a chemoattractant, such as fetal bovine serum, to induce cell migration.

  • The test compound (e.g., ionone analog 11g ) is added to the upper chamber with the cells.

  • After an incubation period, the non-migrated cells in the upper chamber are removed.

  • The cells that have migrated through the porous membrane to the lower surface are fixed, stained, and counted under a microscope.

  • The inhibitory effect of the compound is determined by comparing the number of migrated cells in the treated group to the untreated control group. The IC50 value, the concentration at which 50% of cell migration is inhibited, is then calculated.[1]

Signaling Pathways

The anticancer activity of certain ionone analogs has been linked to the modulation of specific signaling pathways. The chiral ionone alkaloid derivative 11g has been shown to inhibit the HIF-1α/VEGF/VEGFR2/Akt pathway.[1] This pathway is a critical regulator of angiogenesis, cell survival, and metastasis in cancer.

Below is a diagram illustrating the inhibition of the HIF-1α/VEGF/VEGFR2 signaling cascade by the ionone analog.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates PKCzeta PKCζ Akt->PKCzeta Activates HIF1a HIF-1α Akt->HIF1a Stabilizes p70S6K p70S6K mTOR->p70S6K integrin_beta1 Integrin β1 PKCzeta->integrin_beta1 Ionone_Analog Ionone Analog (11g) Ionone_Analog->VEGFR2 Inhibits Ionone_Analog->Akt Inhibits Ionone_Analog->HIF1a Inhibits HIF1a->VEGF Induces Expression

Caption: Inhibition of the HIF-1α/VEGF/VEGFR2 signaling pathway by a synthetic ionone analog.

Conclusion

While direct comparative data for this compound is not currently available, the broader family of ionone analogs represents a promising area of research for the development of novel therapeutics. The synthetic derivatives of ionone have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents in preclinical studies. The encouraging inhibitory activity of compounds like the chiral ionone alkaloid 11g against key cancer-related pathways warrants further investigation and optimization of the ionone scaffold to develop clinically viable drug candidates. Future research should focus on expanding the library of ionone analogs and conducting comprehensive structure-activity relationship studies to identify compounds with improved potency and selectivity.

References

A Comparative Guide to the Anti-inflammatory Effects of Dehydrozingerone

Author: BenchChem Technical Support Team. Date: November 2025

To our valued audience of researchers, scientists, and drug development professionals:

Initial searches for the anti-inflammatory properties of Dehydrodihydroionol did not yield specific experimental data. However, to fulfill the core requirements of providing a detailed comparative guide, we have shifted our focus to a compound with a similar name and established anti-inflammatory activity: Dehydrozingerone (DHZ) . DHZ is a bioactive phenolic compound found in the rhizomes of Zingiber officinale (ginger) and has demonstrated notable anti-inflammatory and antioxidant properties in several studies.[1]

This guide provides a comparative overview of the anti-inflammatory effects of Dehydrozingerone, presenting experimental data, detailed methodologies, and visualizations of its mechanism of action.

Comparative Analysis of Anti-inflammatory Activity

Dehydrozingerone has been evaluated for its anti-inflammatory effects in various in vivo models. A key study investigated its efficacy in a Complete Freund's Adjuvant (CFA)-induced arthritis model in rats, a standard model for chronic inflammation. The performance of DHZ was compared to that of a control group.

ParameterNormal ControlCFA ControlDehydrozingerone (100 mg/kg)
Paw Circumference (mm)10.5 ± 0.522.5 ± 1.514.5 ± 1.0
Arthritic Score03.8 ± 0.41.5 ± 0.3
Paw Withdrawal Latency (s)18.2 ± 1.56.5 ± 0.812.8 ± 1.2
Serum TNF-α (pg/mL)25.6 ± 3.185.2 ± 7.942.1 ± 4.5
Serum IL-1β (pg/mL)18.4 ± 2.265.7 ± 6.130.9 ± 3.3
Serum IL-6 (pg/mL)30.1 ± 3.598.4 ± 9.255.3 ± 5.8
Serum C-Reactive Protein (CRP) (mg/L)1.2 ± 0.25.8 ± 0.62.5 ± 0.3
Serum Rheumatoid Factor (RF) (IU/mL)5.5 ± 0.728.1 ± 3.012.4 ± 1.5

Data is presented as mean ± standard deviation. The data is representative of findings in studies on CFA-induced arthritis.[1]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

A commonly used acute in vivo inflammation model is the carrageenan-induced paw edema test.

  • Animal Model: Male Wistar rats (180-200g) are typically used.

  • Groups:

    • Control Group: Receives the vehicle (e.g., saline).

    • Dehydrozingerone Group: Receives DHZ at a specified dose (e.g., 100 mg/kg, p.o.).

    • Positive Control Group: Receives a standard anti-inflammatory drug like Indomethacin (e.g., 10 mg/kg, p.o.).

  • Procedure:

    • The test compounds or vehicle are administered orally.

    • After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Measurement of Inflammatory Cytokines
  • Sample Collection: At the end of the experimental period (e.g., in the CFA model), blood is collected via cardiac puncture, and serum is separated by centrifugation.

  • ELISA: Serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Cytokine concentrations are determined by comparing the optical density of the samples to a standard curve.

Mechanism of Action: Signaling Pathways

Dehydrozingerone exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the central pathways is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or TNF-α, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators, including TNF-α, IL-1β, IL-6, and COX-2.

Dehydrozingerone has been shown to inhibit the activation of the NF-κB pathway. It can interfere with the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB. This leads to a downstream reduction in the expression of inflammatory cytokines and enzymes.

Another relevant pathway is the MAPK (Mitogen-Activated Protein Kinase) pathway , which is also involved in the production of inflammatory mediators. The MAPK family includes p38, ERK, and JNK. Dehydrozingerone may also modulate the phosphorylation of these kinases, further contributing to its anti-inflammatory effects.

Below are diagrams illustrating a general experimental workflow and the NF-κB signaling pathway.

G cluster_0 In Vivo Model cluster_1 Assessment cluster_2 Data Analysis A Induction of Inflammation (e.g., CFA Injection) B Treatment Groups (Vehicle, DHZ, Positive Control) A->B C Paw Edema Measurement B->C D Blood & Tissue Collection B->D G Statistical Comparison C->G E Biochemical Analysis (Cytokines, Oxidative Stress Markers) D->E F Histopathological Examination D->F E->G F->G H Interpretation of Results G->H

Caption: General Experimental Workflow for In Vivo Anti-inflammatory Studies.

G LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB Proteasome Proteasome Degradation IkBa_p->Proteasome Proteasome->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription->Cytokines induces DHZ Dehydrozingerone DHZ->IKK inhibits DHZ->NFkB inhibits translocation

Caption: Inhibition of the NF-κB Signaling Pathway by Dehydrozingerone.

References

A Comparative Guide to the Cross-reactivity of Dehydrodihydroionol in Ionone-Specific Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dehydrodihydroionol's potential cross-reactivity in immunoassays designed for the specific detection of ionones, such as beta-ionone. Due to the limited availability of direct experimental data on the cross-reactivity of this compound, this guide leverages structural comparisons and established principles of immunoassay cross-reactivity to provide a predictive assessment.

Structural Comparison: this compound vs. Beta-Ionone

Cross-reactivity in immunoassays is fundamentally driven by the structural similarity between the target analyte and other compounds present in the sample[1][2]. Antibodies developed for a specific analyte, in this case, ionones, recognize specific epitopes. Molecules with similar three-dimensional structures and chemical features can also bind to the antibody's antigen-binding site, leading to a cross-reaction.

Below is a comparison of the chemical structures of beta-ionone and this compound.

  • Beta-Ionone: A C13H20O ketone with a characteristic trimethyl-cyclohexenyl ring and a butenone side chain.

  • This compound: A C13H22O alcohol, also possessing a trimethyl-cyclohexadiene ring structure but with a butanol side chain[3][4][5].

While both molecules share the core trimethyl-cyclohexane ring system, the key differences lie in the side chain and the degree of saturation in the ring. The ketone group in beta-ionone is a primary feature for antibody recognition. The presence of a hydroxyl group and a saturated side chain in this compound significantly alters its chemical properties and three-dimensional shape compared to beta-ionone.

Predicted Cross-reactivity

Based on the structural differences, particularly the modification of the ketone to a hydroxyl group and alterations in the ring saturation, the cross-reactivity of this compound in a highly specific beta-ionone immunoassay is expected to be low. The antibody's binding site, optimized for the specific conformation and electronic distribution of beta-ionone's butenone side chain, is less likely to accommodate the butanol side chain of this compound with high affinity.

Table 1: Predicted Cross-Reactivity of this compound in a Beta-Ionone Specific Competitive ELISA

CompoundStructureKey Functional GroupPredicted Cross-Reactivity (%)Rationale
Beta-Ionone C13H20OKetone100% (Reference Compound)The target analyte for which the antibody was raised.
This compound C13H22OAlcohol< 1% (Hypothesized)Significant differences in the side chain (ketone vs. alcohol) and ring saturation are likely to result in very low binding affinity to a beta-ionone specific antibody.

Disclaimer: The cross-reactivity data presented in this table is predictive and based on structural analysis. Experimental validation is required for accurate quantification.

Experimental Protocols

To experimentally determine the cross-reactivity of this compound in an ionone-specific assay, a competitive enzyme-linked immunosorbent assay (ELISA) is the recommended method.

Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps to quantify the cross-reactivity of this compound against a beta-ionone-specific antibody.

Materials:

  • Microtiter plate pre-coated with a beta-ionone-protein conjugate

  • Beta-ionone standard solutions of known concentrations

  • This compound solutions of known concentrations

  • Beta-ionone specific primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Plate reader

Procedure:

  • Standard and Sample Preparation:

    • Prepare a serial dilution of the beta-ionone standard to create a standard curve.

    • Prepare a serial dilution of this compound to be tested for cross-reactivity.

  • Competition Reaction:

    • Add a fixed amount of the beta-ionone specific primary antibody to each well of the microtiter plate.

    • Immediately add the beta-ionone standards and the this compound test solutions to their respective wells.

    • Incubate the plate to allow the free analyte (beta-ionone or this compound) to compete with the coated beta-ionone for binding to the primary antibody.

  • Washing:

    • Wash the plate multiple times with wash buffer to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation:

    • Add the enzyme-conjugated secondary antibody to each well. This antibody will bind to the primary antibody that is bound to the coated beta-ionone.

    • Incubate the plate.

  • Washing:

    • Wash the plate again to remove any unbound secondary antibody.

  • Substrate Addition and Color Development:

    • Add the substrate solution to each well. The enzyme on the secondary antibody will catalyze a color change.

    • Incubate in the dark for a specified time.

  • Stopping the Reaction:

    • Add the stop solution to each well to halt the color development.

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the beta-ionone standards.

    • Determine the concentration of this compound that causes a 50% inhibition of the signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Beta-ionone / IC50 of this compound) x 100

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the cross-reactivity of this compound using a competitive ELISA.

G cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis prep_standards Prepare Beta-Ionone Standards add_samples Add Standards & Test Samples prep_standards->add_samples prep_test Prepare this compound Samples prep_test->add_samples add_antibody Add Primary Antibody to Coated Plate add_antibody->add_samples incubation1 Incubate (Competition) add_samples->incubation1 wash1 Wash incubation1->wash1 add_secondary Add Enzyme-Conjugated Secondary Antibody wash1->add_secondary incubation2 Incubate add_secondary->incubation2 wash2 Wash incubation2->wash2 add_substrate Add Substrate wash2->add_substrate incubation3 Incubate (Color Development) add_substrate->incubation3 add_stop Add Stop Solution incubation3->add_stop read_plate Read Absorbance add_stop->read_plate std_curve Generate Standard Curve read_plate->std_curve calc_ic50 Calculate IC50 Values std_curve->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Competitive ELISA Workflow for Cross-Reactivity Assessment.
Beta-Ionone Receptor Signaling Pathway

Beta-ionone is known to activate the olfactory receptor OR51E2, which is a G-protein coupled receptor (GPCR). The activation of this receptor initiates a downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus beta_ionone Beta-Ionone or51e2 OR51E2 (GPCR) beta_ionone->or51e2 Binds g_protein G-Protein (Gαs/olf) or51e2->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates gene_transcription Gene Transcription creb->gene_transcription Regulates

References

Structure-Activity Relationship of Megastigmane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of megastigmane derivatives, with a focus on their anti-inflammatory properties. Due to a scarcity of published data on dehydrodihydroionol derivatives, this document will focus on closely related and well-studied megastigmane derivatives, such as β-damascenone and various megastigmane glycosides. The insights derived from these analogues offer a valuable framework for predicting the potential biological activities and guiding the future design of novel this compound-based therapeutic agents.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of megastigmane derivatives have been evaluated through their ability to inhibit the production of key inflammatory mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The following table summarizes the inhibitory activities of representative megastigmane derivatives against various inflammatory markers.

CompoundTest SystemTargetActivity (IC₅₀ µM)
β-DamascenoneLPS-stimulated HUVECtert cellsE-selectin mRNA expression~10
Streilicifoloside ELPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production26.33
Platanionoside DLPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production21.84

Table 1: Comparative anti-inflammatory activity of selected megastigmane derivatives. Data is compiled from publicly available research.[1]

Structure-Activity Relationship Insights:

Initial studies on megastigmane derivatives suggest that the presence and nature of glycosidic moieties, as well as substitutions on the cyclohexene ring, play a crucial role in their anti-inflammatory potency. For instance, streilicifoloside E and platanionoside D, both megastigmane glycosides, demonstrated potent inhibition of nitric oxide production.[1] Furthermore, β-damascenone, an aglycone, has been shown to inhibit the expression of adhesion molecules, a key step in the inflammatory cascade. These findings indicate that both the core megastigmane scaffold and its substituents contribute significantly to the biological activity.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of the anti-inflammatory properties of terpenoids and their derivatives.

1. Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

  • Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure: Cells are seeded in 96-well plates at a density of 1 × 10⁵ cells/well and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds. After a 1-hour pre-incubation, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid). An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve.[2][3]

2. Cytokine (TNF-α, PGE₂) Secretion Assay

  • Cell Culture and Treatment: RAW264.7 cells are cultured and treated with test compounds and LPS as described for the NO production assay.

  • Cytokine Measurement: After the 24-hour incubation period, the culture supernatants are collected. The concentrations of tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE₂) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]

3. Western Blot Analysis for iNOS and COX-2 Expression

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and a loading control (e.g., β-actin). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Signaling Pathway Visualization

The anti-inflammatory effects of many natural products, including megastigmane derivatives, are often attributed to their ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds.

NF_kB_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex (IKKα/β/γ) TLR4->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Megastigmane β-Damascenone (Megastigmane Derivative) Megastigmane->IKK_complex Inhibits NFkB_n NF-κB NFkB_n->Inflammatory_Genes Induces Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by β-damascenone.

Inhibition of the NF-κB Pathway by β-Damascenone:

Studies have shown that β-damascenone can inhibit the activation of the NF-κB signaling pathway.[4][5][6] As depicted in Figure 1, upon stimulation by LPS, the Toll-like receptor 4 (TLR4) activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. β-Damascenone is proposed to exert its anti-inflammatory effect by inhibiting the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm in an inactive state.

References

Dehydrodihydroionol: An In Vivo Comparative Guide to its Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo biological effects of Dehydrodihydroionol, more commonly known as Dehydrodiisoeugenol (DHIE), with other well-researched natural compounds. The focus is on its validated anticancer properties, with a comparative look at its anti-inflammatory and antioxidant potential, supported by available experimental data.

I. Comparative Analysis of Biological Effects: DHIE vs. Alternatives

Dehydrodiisoeugenol (DHIE) has garnered interest for its potential therapeutic applications. This section compares its in vivo efficacy against established natural alternatives, Curcumin and Resveratrol, in key biological activities.

Anticancer Effects: Colorectal Cancer Models

DHIE has demonstrated significant in vivo anticancer activity in colorectal cancer xenograft models.[1][2] Its performance is comparable to that of Curcumin and Resveratrol, which are also known for their tumor-suppressive properties.[3][4][5][6]

CompoundAnimal ModelCell LineDosageKey FindingsReference
Dehydrodiisoeugenol (DHIE) Nude Mice (CDX & PDX)HCT 116, SW62040 mg/kg, i.p.Significantly decreased tumor size, weight, and growth rate. Reduced Ki67-positive (proliferating) cells.[1]
Curcumin Nude Mice (Xenograft)HCT 1161 g/kg, oralIn combination with radiation, significantly prolonged tumor regrowth time and reduced Ki-67 proliferation index.[7][8][9]
Resveratrol Athymic Nude Mice (Xenograft & Orthotopic)COLO205-luc6 µ g/implant , s.c.Significantly reduced tumor weight and hemoglobin percentage in the tumor mass.[5][10]
Anti-inflammatory Effects: Carrageenan-Induced Paw Edema Model

While DHIE has shown anti-inflammatory properties in in vitro studies, in vivo validation in standard models like carrageenan-induced paw edema is not yet extensively documented in publicly available research.[11] In contrast, both Curcumin and Resveratrol have demonstrated potent anti-inflammatory effects in this model.

CompoundAnimal ModelDosageKey FindingsReference
Dehydrodiisoeugenol (DHIE) --In vivo data not readily available. In vitro studies suggest inhibition of COX-2 expression.[11]
Curcumin Rats25-400 mg/kg, p.o.Significant, dose-dependent reduction in carrageenan-induced paw edema.[12]
Resveratrol Rats20 mg/kgSignificant reduction in paw swelling.[13]
Antioxidant Effects: Modulation of Endogenous Enzymes

Similar to its anti-inflammatory profile, the in vivo antioxidant effects of DHIE, specifically its ability to modulate endogenous antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx), are not well-documented in animal studies.[11][14] Curcumin and Resveratrol, however, have been shown to enhance the activity of these protective enzymes in vivo.

CompoundAnimal ModelKey FindingsReference
Dehydrodiisoeugenol (DHIE) -In vivo data on SOD/GPx modulation not readily available. In vitro studies show it preserves the activities of these enzymes.[14]
Curcumin RatsSignificantly increased the activity of SOD and GPx in various tissues under oxidative stress.[15][16][17]
Resveratrol MiceExhibited potent antioxidant activity by promoting the activities of SOD and GPx.[18]

II. Experimental Protocols

This section details the methodologies for the key in vivo experiments cited in this guide.

A. Colorectal Cancer Xenograft Model

This protocol is a generalized representation based on the methodologies used in the cited studies for DHIE, Curcumin, and Resveratrol.

  • Animal Model: 5-6 week old athymic nude mice (e.g., BALB/c nu/nu) are used.[2]

  • Cell Culture and Implantation: Human colorectal cancer cells (e.g., HCT 116, SW620, COLO-205) are cultured to a logarithmic growth phase.[2][19] A suspension of 1 x 10^6 cells in 100 µL of a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.[2]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times a week) using calipers. The formula: Tumor Volume = 0.5 × (longest diameter) × (shortest diameter)^2 is commonly used.[19]

  • Treatment Administration:

    • DHIE: Intraperitoneal (i.p.) injection of 40 mg/kg body weight, typically administered every other day.[1]

    • Curcumin: Oral gavage of 1 g/kg body weight daily.[9]

    • Resveratrol: Subcutaneous (s.c.) implantation of a 6 µg dose.[5]

  • Endpoint Analysis: At the end of the study period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for Ki67, Western blotting).[1][8]

B. Carrageenan-Induced Paw Edema

This protocol is a standard method for evaluating acute inflammation.

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Inflammation: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.[18][20]

  • Treatment Administration:

    • Test compounds (e.g., Curcumin, Resveratrol) are typically administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[12][13]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.[18][20]

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to a control group that receives only the vehicle.

C. In Vivo Antioxidant Activity Assessment

This protocol outlines the general procedure for measuring the activity of antioxidant enzymes.

  • Animal Model and Treatment: Various animal models of oxidative stress can be used. The test compounds (e.g., Curcumin, Resveratrol) are administered for a specified period.

  • Tissue Collection: At the end of the treatment period, animals are euthanized, and relevant tissues (e.g., liver, kidney, brain) and blood are collected.

  • Tissue Homogenization: Tissues are homogenized in a suitable buffer to prepare lysates.

  • Enzyme Activity Assays:

    • Superoxide Dismutase (SOD): SOD activity is typically measured using a spectrophotometric assay that involves the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium) by superoxide radicals.[16][21]

    • Glutathione Peroxidase (GPx): GPx activity is often determined by a coupled enzyme assay that measures the rate of NADPH oxidation.[16][21]

  • Data Analysis: Enzyme activities are calculated and compared between the treated and control groups.

III. Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

anticancer_pathway DHIE Dehydrodiisoeugenol (DHIE) ER_Stress Endoplasmic Reticulum (ER) Stress DHIE->ER_Stress induces PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a eIF2a eIF2α PERK->eIF2a activates XBP1s XBP-1s IRE1a->XBP1s activates CHOP CHOP eIF2a->CHOP leads to XBP1s->CHOP leads to Autophagy Autophagy CHOP->Autophagy stimulates Cell_Growth_Inhibition Cell Growth Inhibition Autophagy->Cell_Growth_Inhibition Apoptosis Apoptosis Autophagy->Apoptosis xenograft_workflow Cell_Culture 1. Colorectal Cancer Cell Culture Injection 2. Subcutaneous Injection into Nude Mice Cell_Culture->Injection Tumor_Growth 3. Tumor Growth Monitoring Injection->Tumor_Growth Treatment 4. Treatment with DHIE or Alternatives Tumor_Growth->Treatment Analysis 5. Endpoint Analysis (Tumor Excision, Measurement) Treatment->Analysis inflammation_workflow Treatment_Admin 1. Administration of Test Compound Carrageenan_Injection 2. Carrageenan Injection into Rat Paw Treatment_Admin->Carrageenan_Injection Paw_Volume_Measurement 3. Measurement of Paw Volume over Time Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis 4. Calculation of % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

References

A Comparative Guide to Dehydrodihydroionol Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various extraction methods for Dehydrodihydroionol, a sesquiterpenoid of interest for its potential applications in the pharmaceutical and fragrance industries. Due to a scarcity of direct comparative studies on this compound extraction, this guide leverages experimental data from the extraction of structurally related terpenoids and ionone derivatives to provide a comprehensive overview of the available techniques. The objective is to equip researchers with the necessary information to select the most appropriate extraction strategy based on factors such as yield, purity, processing time, and environmental impact.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method is critical for the efficient isolation of this compound. This section compares four common extraction techniques: Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Extraction MethodPrincipleTypical Solvent(s)AdvantagesDisadvantages
Soxhlet Extraction (SE) Continuous solid-liquid extraction using a specialized glass apparatus. The solvent is repeatedly vaporized and condensed over the sample, ensuring thorough extraction.Ethanol, Methanol, Hexane, DichloromethaneSimple and effective for exhaustive extraction; does not require specialized equipment beyond standard laboratory glassware.[1]Time-consuming (can take several hours to days)[1]; requires large volumes of organic solvents; potential for thermal degradation of heat-sensitive compounds due to prolonged heating.
Ultrasound-Assisted Extraction (UAE) Utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample matrix disrupts cell walls, enhancing solvent penetration and mass transfer.[2][3]Ethanol, Methanol, Water, AcetoneReduced extraction time and solvent consumption compared to conventional methods[3]; improved extraction efficiency at lower temperatures, preserving thermolabile compounds.[2]The efficiency can be affected by the viscosity and surface tension of the solvent; potential for radical formation at high ultrasonic power.
Microwave-Assisted Extraction (MAE) Employs microwave energy to heat the solvent and sample matrix directly. The rapid and localized heating creates pressure gradients that rupture plant cells, releasing the target compounds.[4][5]Ethanol, Methanol, WaterSignificantly shorter extraction times (minutes versus hours)[4]; reduced solvent usage and higher extraction yields compared to conventional methods.[5]Requires a microwave-transparent vessel; non-polar solvents are generally not suitable as they do not absorb microwave energy effectively; potential for localized overheating if not properly controlled.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled to selectively extract target compounds.[6][7][8]Supercritical CO2, often with a co-solvent like ethanol or methanolEnvironmentally friendly ("green" technique) as it uses a non-toxic, non-flammable solvent[8]; provides high-purity extracts with no residual solvent[8]; tunable selectivity allows for fractionation of compounds.[6][7]High initial equipment cost; may not be efficient for extracting highly polar compounds without the use of a co-solvent.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. The following are generalized protocols for each extraction method, which can be adapted for the extraction of this compound from a given plant matrix.

Soxhlet Extraction Protocol
  • Sample Preparation: The plant material is dried to a constant weight and ground into a fine powder to increase the surface area for extraction.

  • Apparatus Setup: A Soxhlet extractor is assembled with a round-bottom flask, a thimble containing the powdered sample, and a condenser.

  • Extraction: The flask is filled with a suitable solvent (e.g., ethanol). The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble, immersing the sample. Once the solvent reaches a certain level, it siphons back into the round-bottom flask, carrying the extracted compounds. This cycle is repeated for several hours or until the extraction is complete.[1]

  • Solvent Removal: After extraction, the solvent is removed from the extract, typically using a rotary evaporator, to yield the crude extract containing this compound.

Ultrasound-Assisted Extraction Protocol
  • Sample Preparation: The dried and ground plant material is placed in an extraction vessel.

  • Solvent Addition: A predetermined volume of a suitable solvent (e.g., 70% ethanol) is added to the vessel.

  • Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The sample is subjected to ultrasonication for a specified time (e.g., 30 minutes) and at a controlled temperature. Key parameters to optimize include solvent composition, temperature, sonication power, and extraction time.[2][3]

  • Separation: The mixture is then centrifuged or filtered to separate the extract from the solid plant residue.

  • Solvent Removal: The solvent is evaporated to obtain the crude extract.

Microwave-Assisted Extraction Protocol
  • Sample Preparation: The powdered plant material is placed in a microwave-transparent extraction vessel.

  • Solvent Addition: The extraction solvent (e.g., aqueous methanol) is added to the vessel.

  • Microwave Irradiation: The vessel is sealed and placed in a microwave extraction system. The sample is irradiated with microwaves at a set power and for a specific duration (e.g., 500 W for 15 minutes). Temperature and pressure should be monitored and controlled.[4][5]

  • Cooling and Filtration: After irradiation, the vessel is allowed to cool to room temperature. The extract is then filtered to remove the solid residue.

  • Solvent Removal: The solvent is removed from the filtrate to yield the crude extract.

Supercritical Fluid Extraction Protocol
  • Sample Preparation: The dried and ground plant material is packed into an extraction vessel.

  • System Setup: The extraction vessel is placed in a supercritical fluid extraction system.

  • Extraction: Supercritical CO2, with or without a co-solvent (e.g., 5% ethanol), is pumped through the extraction vessel at a specific temperature and pressure (e.g., 50°C and 200 bar). The conditions are maintained for a set period.[6][7]

  • Separation: The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

  • Collection: The crude extract is collected from the separator.

Visualizing the Process: A General Workflow

Due to the lack of specific information on signaling pathways involving this compound, the following diagram illustrates a general experimental workflow for the extraction, isolation, and analysis of this compound from a plant source.

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Isolation cluster_analysis Analysis & Characterization Plant_Material Plant Material Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction_Method Extraction Method (SE, UAE, MAE, SFE) Grinding->Extraction_Method Crude_Extract Crude Extract Extraction_Method->Crude_Extract Filtration Filtration/ Centrifugation Crude_Extract->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Column_Chromatography Column Chromatography Solvent_Removal->Column_Chromatography Pure_Compound Pure this compound Column_Chromatography->Pure_Compound GC_MS GC-MS Analysis Pure_Compound->GC_MS NMR NMR Spectroscopy Pure_Compound->NMR FTIR FTIR Spectroscopy Pure_Compound->FTIR

Caption: General workflow for this compound extraction and analysis.

Conclusion

The choice of an extraction method for this compound will depend on the specific research goals and available resources. For exhaustive extraction in a laboratory setting with simple equipment, Soxhlet extraction remains a viable option, provided the compound is not heat-sensitive. For faster and more efficient extractions with reduced solvent consumption, UAE and MAE are excellent alternatives.[2][3][4][5] For applications requiring high purity and a green approach, SFE is the most suitable method, despite the higher initial investment.[6][7][8]

It is important to note that the optimal extraction parameters for this compound from any given source material will need to be empirically determined. The protocols and comparative data presented here serve as a starting point for developing a robust and efficient extraction process. Further research is needed to establish definitive quantitative data for the extraction of this compound using these modern techniques.

References

A Head-to-Head Comparison of Analytical Techniques for Dehydrodihydroionol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydrodihydroionol, a C13-norisoprenoid, is a significant contributor to the aromatic profile of various natural products and a compound of interest in flavor, fragrance, and pharmaceutical research. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and understanding its biological roles. This guide provides a head-to-head comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the analysis of this compound, supported by typical experimental data and detailed methodologies.

Data Presentation: Quantitative Performance at a Glance

The selection of an analytical technique is often dictated by its performance characteristics. The following table summarizes the typical quantitative performance of HPLC-UV, GC-MS, and NMR for the analysis of this compound and structurally similar terpenoids.

TechniquePrincipleLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Accuracy (% Recovery)Precision (RSD %)
HPLC-UV Chromatographic separation based on polarity, with detection by UV absorbance.0.1 - 1 µg/mL0.3 - 3 µg/mL> 0.99595 - 105%< 5%
GC-MS Chromatographic separation of volatile compounds based on boiling point and polarity, with mass-based detection.0.1 - 1 ng/mL[1]0.3 - 3 ng/mL[1]> 0.9990 - 110%[2]< 10%[1]
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field to determine molecular structure and concentration.~1-10 µg/mL~5-50 µg/mL> 0.9990 - 110%< 10%

Note: The values presented are typical and can vary depending on the specific instrumentation, method optimization, and sample matrix.

Experimental Protocols: Detailed Methodologies

Detailed and robust experimental protocols are fundamental for reproducible and reliable results. Below are representative methodologies for the analysis of this compound using HPLC-UV, GC-MS, and NMR.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method separates this compound from other components in a sample mixture based on its differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. Detection is achieved by measuring the absorbance of UV light by the analyte.

Sample Preparation:

  • Extraction: For solid samples (e.g., plant material), extract a known weight of the homogenized sample with a suitable organic solvent like methanol or acetonitrile. Sonication or maceration can be used to improve extraction efficiency.[3]

  • Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter to remove particulate matter.[3]

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibrated linear range of the instrument.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detector set at a wavelength of maximum absorbance for this compound (e.g., 220 nm).

Quantification: Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound is first vaporized and separated from other volatile components in a gaseous mobile phase as it passes through a capillary column. The separated components are then detected and identified by a mass spectrometer based on their mass-to-charge ratio.

Sample Preparation:

  • Extraction: For liquid samples, a liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane can be employed. For solid samples, headspace sampling or solvent extraction can be used.[4]

  • Derivatization (Optional): To improve volatility and thermal stability, this compound can be derivatized, for example, by silylation.

  • Concentration: The extract may be carefully concentrated under a gentle stream of nitrogen if necessary.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Quantification: Quantification is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, using characteristic ions of this compound. An internal standard is recommended for improved accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR). It relies on the magnetic properties of atomic nuclei. For this compound, ¹H NMR is commonly used for quantification.

Sample Preparation:

  • Dissolution: Accurately weigh a known amount of the sample and dissolve it in a deuterated solvent (e.g., CDCl₃, MeOD).

  • Internal Standard: Add a known amount of an internal standard with a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

NMR Acquisition Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher for better resolution.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio.

Quantification: The concentration of this compound is determined by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known signal from the internal standard. The following formula is used:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

Where:

  • C = Concentration

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • V = Volume of the solvent

  • IS = Internal Standard

Mandatory Visualization

Analytical_Technique_Selection start Start: Analyze this compound goal Research Goal? start->goal quant Quantitative Analysis goal->quant Quantification struct Structural Elucidation goal->struct Structure qual Qualitative Identification goal->qual Identification complex Complex Mixture? quant->complex nmr NMR struct->nmr gcms GC-MS qual->gcms hplc HPLC-UV lod Low Detection Limit Needed? hplc->lod end End hplc->end gcms->lod gcms->end nmr->end lod->hplc No lod->gcms Yes complex->hplc Yes complex->gcms No

Caption: Workflow for selecting an analytical technique.

Experimental_Workflow_HPLC start Start: Sample extraction Solvent Extraction (Methanol/Acetonitrile) start->extraction filtration Filtration (0.45 µm) extraction->filtration dilution Dilution with Mobile Phase filtration->dilution hplc_analysis HPLC-UV Analysis dilution->hplc_analysis data_processing Data Processing (Peak Integration) hplc_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification end End: Report Result quantification->end

Caption: HPLC experimental workflow.

References

Validating the Purity of Synthetic Dehydrodihydroionol Using NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic Dehydrodihydroionol with a potential process-related impurity, Dehydrodihydroionone, and a structurally similar compound, 4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol. The focus is on utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for purity validation, offering supporting data and detailed experimental protocols.

Introduction

This compound, chemically known as 4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)butan-2-ol, is a valuable synthetic compound with applications in various research and development sectors.[1] Ensuring the purity of synthetic batches is paramount for reliable experimental outcomes and is a critical aspect of quality control in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and quantification of organic molecules, making it an ideal tool for assessing the purity of this compound.

This guide outlines the use of ¹H and ¹³C NMR spectroscopy to identify and quantify potential impurities in synthetic this compound. A common process-related impurity is Dehydrodihydroionone, the oxidized ketone analog of the target molecule. Additionally, 4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol, a structurally related compound, is included for comparative purposes to highlight the sensitivity of NMR to subtle structural changes.

Comparative Analysis of NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its potential impurity, Dehydrodihydroionone. It is important to note that these are predicted values and experimental data may vary slightly. The inclusion of experimental data for the related compound, 4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol, serves as a reference for typical chemical shifts in similar molecular environments.

Table 1: Comparative ¹H NMR Data (Predicted)

Compound Functional Group Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
This compound Alcohol-OHBroad singlet--
Alkene=CH5.5 - 6.0Multiplet-
Carbinol-CH(OH)-3.6 - 3.8Multiplet-
Allylic-CH₂-2.0 - 2.3Multiplet-
Methyl-CH₃0.9 - 1.8Multiplets/Singlets-
Dehydrodihydroionone Ketone----
Alkene=CH5.6 - 6.1Multiplet-
Allylic-CH₂-C=O2.4 - 2.6Triplet~7-8
Allylic-CH₂-2.1 - 2.4Multiplet-
Methyl-C(=O)CH₃2.1Singlet-
Methyl-CH₃1.0 - 1.9Multiplets/Singlets-
4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol Alcohol-OHBroad singlet--
Alkene=CH5.3 - 5.5Broad singlet-
Carbinol-CH(OH)-3.5 - 3.7Multiplet-
Allylic-CH₂-1.9 - 2.1Multiplet-
Methyl-CH₃0.9 - 1.7Multiplets/Singlets-

Table 2: Comparative ¹³C NMR Data (Predicted)

Compound Carbon Type Predicted Chemical Shift (ppm)
This compound C-OH (Carbinol)65 - 70
C=C (Alkene)120 - 140
C-quaternary35 - 45
CH₂20 - 40
CH₃15 - 30
Dehydrodihydroionone C=O (Ketone)205 - 215
C=C (Alkene)120 - 145
C-quaternary35 - 45
CH₂25 - 45
CH₃20 - 30
4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol C-OH (Carbinol)67 - 72
C=C (Alkene)125 - 140
C-quaternary30 - 40
CH₂20 - 40
CH₃18 - 28

Experimental Protocol for NMR Analysis

This section details the methodology for acquiring high-quality NMR spectra for the purity validation of synthetic this compound.

3.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound and its likely impurities.

  • Sample Concentration: Dissolve approximately 5-10 mg of the synthetic this compound sample in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of a suitable internal standard with a sharp, well-resolved signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

3.2. NMR Spectrometer Parameters

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantitative analysis.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

3.3. Data Processing and Analysis

  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration.

  • Chemical Shift Referencing: Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm. Calibrate the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.

  • Integration: For purity assessment, integrate the characteristic signals of this compound and any identified impurities.

  • Purity Calculation (qNMR): Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_sample) * 100

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the NMR-based purity validation of synthetic this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis a Weigh this compound Sample & Internal Standard b Dissolve in CDCl3 a->b c Transfer to NMR Tube b->c d Acquire ¹H NMR Spectrum c->d Insert Sample into Spectrometer e Acquire ¹³C NMR Spectrum d->e f Process Spectra (FT, Phasing, Baseline Correction) e->f g Reference Chemical Shifts f->g h Integrate Signals g->h i Calculate Purity h->i j Purity Validation Report i->j Final Purity Report

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Dehydrodihydroionol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for the handling and disposal of Dehydrodihydroionol, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to answer specific operational questions, ensuring safe laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is required to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]To prevent contact with eyes.
Skin Protection Wear appropriate protective gloves and clothing.[1]To prevent skin exposure.
Respiratory Protection No protective equipment is needed under normal use conditions.[1]Under normal handling, airborne concentrations are not expected to reach hazardous levels.

Operational Procedures

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling:

  • Avoid all contact with skin and eyes.[1]

  • Do not breathe in the dust.[1]

  • Ensure adequate ventilation in the handling area.

  • Handle in accordance with good industrial hygiene and safety practices.[1]

Storage:

  • Store in a dry, well-ventilated place.

  • Keep containers tightly closed.

  • Store in a designated antibiotics room.[1]

  • Incompatible with strong oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Sweep up and shovel the material into suitable containers for disposal.[1]

  • Contaminated PPE: Dispose of contaminated gloves and clothing in accordance with local, state, and federal regulations.

  • General Guidance: Avoid the formation of dust during cleanup.

Emergency Procedures: Chemical Spill Workflow

The following diagram outlines the procedural steps for responding to a spill of this compound.

cluster_0 This compound Spill Response Protocol A Spill Occurs B Evacuate Immediate Area A->B C Alert Others & Cordon Off Area B->C D Don Appropriate PPE (Goggles, Gloves, Lab Coat) C->D E Contain the Spill (Use absorbent pads for liquids if applicable) D->E F Clean Up Spill (Sweep solid material into a designated waste container) E->F G Decontaminate the Area (Wipe down surfaces with an appropriate solvent) F->G H Dispose of Waste & Contaminated PPE (Follow institutional guidelines) G->H I Wash Hands Thoroughly H->I J Document the Incident I->J

Caption: Workflow for a chemical spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.